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  • Product: 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one
  • CAS: 727719-96-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one

This guide provides a comprehensive technical overview of the chemical properties, a proposed synthetic route, and potential biological significance of the piperidine derivative, 1-[4-(aminomethyl)piperidin-1-yl]-2-pheny...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the chemical properties, a proposed synthetic route, and potential biological significance of the piperidine derivative, 1-[4-(aminomethyl)piperidin-1-yl]-2-phenylethan-1-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Given the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from structurally related analogs to provide a scientifically grounded perspective.

Introduction and Molecular Overview

1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one is a member of the N-acylpiperidine family, a class of compounds with significant representation in pharmacologically active molecules. The structure features a central piperidine ring, which is a common scaffold in medicinal chemistry known to impart favorable pharmacokinetic properties. This core is substituted at the 1-position with a 2-phenylethan-1-one (phenacyl) group and at the 4-position with an aminomethyl group. The presence of a primary amine and a tertiary amide introduces key functional handles for further chemical modification and potential interactions with biological targets.

Below is the chemical structure of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one:

Caption: Chemical structure of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one.

Physicochemical and Predicted Properties

PropertyPredicted ValueSource
Molecular Formula C₁₄H₂₀N₂OPubChemLite[1]
Molecular Weight 232.32 g/mol PubChemLite[1]
CAS Number 727719-96-2NextSDS[2]
XlogP 1.1PubChemLite[1]
Topological Polar Surface Area (TPSA) 41.6 Ų-
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 2-
Rotatable Bonds 3-

Synthesis and Purification

The synthesis of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one can be approached through a standard amide bond formation reaction between a suitable precursor, 4-(aminomethyl)piperidine, and an activated form of 2-phenylacetic acid, or by direct acylation with 2-phenylacetyl chloride. The former is often preferred in research settings due to the wider availability of coupling reagents and milder reaction conditions.

The key precursor, 4-(aminomethyl)piperidine, is a commercially available bifunctional molecule containing both a primary and a secondary amine.[1][2] Due to the higher nucleophilicity of the secondary amine within the piperidine ring compared to the primary exocyclic amine, selective N-acylation at the 1-position of the piperidine can be achieved under controlled conditions.

Proposed Synthetic Workflow

The proposed synthesis involves the protection of the primary amine of 4-(aminomethyl)piperidine, followed by N-acylation of the piperidine nitrogen, and subsequent deprotection. However, a more direct approach leveraging the differential reactivity of the two amines is also feasible and more atom-economical. Here, we present a direct acylation protocol.

G cluster_synthesis Synthetic Workflow start 4-(Aminomethyl)piperidine reagent1 2-Phenylacetyl chloride in DCM, Et3N, 0°C to rt start->reagent1 Acylation workup Aqueous Workup (e.g., NaHCO₃, brine) reagent1->workup product 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one purification Column Chromatography (Silica gel, e.g., DCM/MeOH gradient) workup->purification purification->product

Caption: Proposed synthetic workflow for 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one.

Detailed Experimental Protocol

Objective: To synthesize 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one via direct N-acylation of 4-(aminomethyl)piperidine.

Materials:

  • 4-(Aminomethyl)piperidine (1.0 eq)[3]

  • 2-Phenylacetyl chloride (1.05 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM, Methanol)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(aminomethyl)piperidine (1.0 eq) and dissolve it in anhydrous DCM.

  • Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve 2-phenylacetyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the 2-phenylacetyl chloride solution to the stirring solution of 4-(aminomethyl)piperidine at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DCM and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive 2-phenylacetyl chloride.

  • Base: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

  • Controlled Addition at 0 °C: Slow addition of the acyl chloride at low temperature helps to control the exothermicity of the reaction and can improve the selectivity of acylation at the more nucleophilic secondary amine of the piperidine ring.

  • Aqueous Workup: The washing steps with NaHCO₃ and brine are essential to remove any unreacted acid chloride, the triethylamine hydrochloride salt, and other water-soluble impurities.

  • Chromatographic Purification: Due to the potential for side reactions (e.g., di-acylation), purification by column chromatography is necessary to isolate the target compound in high purity.

Spectroscopic Analysis (Predicted)

Detailed experimental spectra for 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one are not available. However, based on the known spectra of its precursors and related N-acylpiperidines, a predicted spectral analysis can be provided to aid in its identification and characterization.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons of the piperidine ring, the aminomethyl group, the phenacyl moiety, and the phenyl ring. The amide bond will cause restricted rotation, potentially leading to broadened signals or the appearance of rotamers, especially for the protons alpha to the piperidine nitrogen.[4]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Phenyl-H7.20 - 7.40m5H
-C(=O)-CH₂-Ph~3.80s2H
Piperidine-H (axial, adjacent to N)~4.50 (broad)d2H
Piperidine-H (equatorial, adjacent to N)~3.00 (broad)t2H
-CH₂-NH₂~2.60d2H
Piperidine-CH~1.80m1H
Piperidine-H (axial, adjacent to CH)~1.20qd2H
Piperidine-H (equatorial, adjacent to CH)~1.90d2H
-NH₂~1.50 (broad)s2H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C=O~170
Phenyl-C (quaternary)~135
Phenyl-CH126 - 129
-C(=O)-CH₂-Ph~42
Piperidine-C (adjacent to N)~46 and ~41 (due to rotamers)
Piperidine-CH~35
-CH₂-NH₂~45
Piperidine-C (adjacent to CH)~30

Potential Biological and Pharmacological Significance

While no specific biological activity has been reported for 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one, the structural motifs present in the molecule are found in numerous biologically active compounds. This allows for an informed discussion of its potential pharmacological relevance.

The piperidine scaffold is a privileged structure in medicinal chemistry, present in a wide range of drugs targeting the central nervous system (CNS), as well as cardiovascular and other diseases.[5]

The N-phenacylpiperidine moiety is a key feature in some compounds with reported biological activities. For instance, derivatives of N-phenacylpiperidine have been investigated for their potential as anticancer agents.[6]

The 4-(aminomethyl)piperidine core is a versatile building block used in the synthesis of compounds targeting a variety of receptors and enzymes. For example, it is a component of some potent CCR5 antagonists, which are investigated for the treatment of HIV.[7] Furthermore, compounds containing this moiety have been explored as sigma receptor ligands, which have implications for neurological disorders and cancer.[8]

Postulated Mechanism of Action: Avenues for Investigation

Based on the activities of structurally related compounds, 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one could be investigated for several biological activities, including:

  • Sigma Receptor Modulation: The piperidine core suggests a potential for binding to sigma receptors (σ₁ and σ₂).

  • Antiproliferative Activity: The N-phenacyl group, in combination with the piperidine scaffold, may confer cytotoxic effects against cancer cell lines.

  • Ion Channel Modulation: The overall structure bears some resemblance to molecules that interact with various ion channels.

The primary amine of the aminomethyl group provides a crucial interaction point, potentially forming hydrogen bonds or salt bridges with amino acid residues in the binding pockets of target proteins.

G cluster_pathway Potential Biological Investigation Pathway compound 1-[4-(Aminomethyl)piperidin-1-yl] -2-phenylethan-1-one target Potential Biological Targets (e.g., Sigma Receptors, Kinases, Ion Channels) compound->target Binding/Modulation effect Cellular Effects (e.g., Apoptosis, Cell Cycle Arrest, Modulation of Signaling) target->effect outcome Therapeutic Potential (e.g., Anticancer, Neuroprotective) effect->outcome

Caption: A logical pathway for investigating the biological activity of the title compound.

Safety and Handling

Based on hazard classifications for this compound, appropriate safety precautions must be taken.[2] It is classified as causing skin irritation and serious eye damage, and may be harmful if swallowed.[2]

Precautionary Measures:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one is a piperidine derivative with potential for further exploration in medicinal chemistry and drug discovery. While direct experimental data is currently limited, this guide provides a robust framework for its synthesis, characterization, and potential biological evaluation based on the well-established chemistry of its constituent functional groups and structural analogs. The proposed synthetic protocol is straightforward and relies on common laboratory reagents and techniques. The predicted spectroscopic data will serve as a valuable reference for researchers who undertake the synthesis and characterization of this compound. Further investigation into its biological activities is warranted to fully elucidate its therapeutic potential.

References

  • NextSDS. 1-[4-(aminomethyl)piperidin-1-yl]-2-phenylethan-1-one. Available from: [Link]

  • PubChemLite. 1-[4-(aminomethyl)piperidin-1-yl]-2-phenylethan-1-one. Available from: [Link]

  • PubChem. 4-(Aminomethyl)piperidine. Available from: [Link]

  • ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Available from: [Link]

  • PMC. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Available from: [Link]

  • Google Patents. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.
  • PMC. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Available from: [Link]

  • PrepChem.com. Synthesis of 1-Benzyl-4-[N-(o-aminomethylphenyl)-amino]-piperidine. Available from: [Link]

  • ResearchGate. Structure of N-substituted phenacyl piperidine derivatives. Available from: [Link]

  • PubMed. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Available from: [Link]

  • PMC. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available from: [Link]

  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Available from: [Link]

  • PubMed. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Available from: [Link]

  • Google Patents. EP3199523A1 - The new process for producing n-phenyl-n-(4-piperidinyl) amide derivatives such as remifentanil and carfentanil.
  • MDPI. A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. Available from: [Link]

  • PMC. A Combined Experimental and DFT Mechanistic Study for the Unexpected Nitrosolysis of N-hydroxymethyldialkylamines in Fuming Nitric Acid - Supporting Information. Available from: [Link]

  • CDN. N-Terminus Acetylation Protocol. Available from: [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

  • PMC. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available from: [Link]

Sources

Exploratory

Mechanistic Profiling of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one: A Privileged Scaffold in Protease and GPCR Targeting

Executive Summary In modern structure-based drug design (SBDD), certain chemical frameworks emerge as "privileged scaffolds"—molecular cores capable of serving as high-affinity ligands for diverse biological targets thro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design (SBDD), certain chemical frameworks emerge as "privileged scaffolds"—molecular cores capable of serving as high-affinity ligands for diverse biological targets through targeted peripheral modifications. As a Senior Application Scientist, I approach 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one (also recognized as N-(phenylacetyl)-4-aminomethylpiperidine) not merely as a static chemical entity, but as a highly dynamic molecular probe.

This compound represents a masterclass in pharmacophore efficiency. By combining a basic amine, a rigid cyclic spacer, and a lipophilic aromatic tail, this scaffold successfully bridges two vastly different pharmacological domains: Serine Proteases (e.g., Thrombin, Factor Xa) and G-Protein Coupled Receptors (GPCRs) (e.g., the M3 Muscarinic Receptor). This whitepaper deconstructs the mechanistic causality behind its dual-target applicability and provides field-proven, self-validating protocols for evaluating its pharmacological efficacy.

Structural Pharmacology & Pharmacophore Deconstruction

The efficacy of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one is rooted in its tripartite structural zones, each serving a distinct thermodynamic and spatial purpose:

  • The Aminomethyl Group (-CH₂-NH₂): This moiety acts as the primary electrostatic anchor. At physiological pH, the primary amine is protonated, serving as a potent hydrogen bond donor and a cationic center.

  • The Piperidine Ring: Acting as a rigid, hydrophobic spacer, the piperidine core vectors the aminomethyl and phenylacetyl groups at an optimal angle. This rigidity restricts conformational entropy, significantly reducing the entropic penalty upon target binding.

  • The Phenylacetyl Moiety: The aromatic ring provides a lipophilic surface capable of engaging in π-π stacking or hydrophobic packing, while the carbonyl oxygen can act as a localized hydrogen bond acceptor.

BindingMechanism cluster_Protease Serine Protease (Thrombin/FXa) cluster_GPCR M3 Muscarinic Receptor Compound 1-[4-(Aminomethyl)piperidin-1-yl] -2-phenylethan-1-one S1 S1 Pocket (Asp189) Compound->S1 Aminomethyl (Salt Bridge) S2S3 S2/S3 Pockets Compound->S2S3 Phenylacetyl (π-π Stacking) TM3 TM3 (Asp113) Compound->TM3 Amine Core (Electrostatic) TM56 TM5/TM6 Hydrophobic Core Compound->TM56 Phenylacetyl (Hydrophobic)

Fig 1: Divergent binding mechanisms of the scaffold in Protease and GPCR targets.

Mechanism of Action I: Serine Protease Inhibition

Mechanistic Rationale

In the context of the coagulation cascade, serine proteases like Thrombin and Factor Xa cleave specific peptide sequences containing Arginine or Lysine at the P1 position. The 4-aminomethylpiperidine core is a highly validated non-peptide mimetic of the P1 Arginine residue[1].

When the compound enters the protease active site, the basic aminomethyl group dives deep into the narrow S1 specificity pocket , forming a critical salt bridge with the conserved Asp189 residue at the base of the pocket. Concurrently, the phenylacetyl group occupies the hydrophobic S2 or S3 sub-sites, effectively blocking the entry of native substrates (e.g., fibrinogen or PAR receptors) and halting the proteolytic cascade.

Experimental Protocol: In Vitro Fluorogenic Protease Inhibition Assay

To quantify this competitive inhibition, we utilize a kinetic fluorogenic assay. This protocol is designed as a self-validating system: it includes internal controls to rule out auto-hydrolysis and compound aggregation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Crucial Causality: Supplement with 0.1% PEG 8000. The PEG acts as a surfactant to prevent the lipophilic phenylacetyl moiety from non-specifically adhering to the polystyrene microplate walls, ensuring the calculated free-ligand concentration is accurate.

  • Enzyme Equilibration: Dilute human Thrombin or Factor Xa to a final well concentration of 0.5 nM.

  • Compound Incubation: Dispense serial dilutions of the compound (from 10 µM down to 0.1 nM) into a black 384-well microplate. Add the enzyme and incubate for 30 minutes at 37°C to allow the system to reach thermodynamic equilibrium.

  • Substrate Addition & Kinetic Measurement: Initiate the reaction by adding a fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC) at its pre-determined Km​ value. Immediately monitor fluorescence (Ex: 380 nm / Em: 460 nm) continuously for 20 minutes.

  • Validation & Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Self-Validation: Calculate the Z'-factor using a no-inhibitor control and a zero-enzyme blank. A Z' > 0.6 confirms assay robustness. Fit the data to a four-parameter logistic (4PL) equation to derive the IC50​ and calculate the Ki​ using the Cheng-Prusoff equation.

Mechanism of Action II: GPCR Antagonism (M3 Muscarinic Receptor)

Mechanistic Rationale

Beyond proteases, the 4-aminomethylpiperidine scaffold is a critical structural determinant for muscarinic receptor antagonism, specifically exhibiting high selectivity for the M3 subtype over M2/M5[2].

In the orthosteric binding site of the M3 receptor, the protonated aminomethyl group forms a strong electrostatic interaction with the conserved Asp113 located on Transmembrane Helix 3 (TM3)—the same residue that binds the quaternary ammonium of endogenous acetylcholine. The rigid piperidine ring directs the phenylacetyl group into an accessory hydrophobic pocket formed by TM5 and TM6. This dual-anchor binding locks the receptor in an inactive conformation, sterically occluding acetylcholine and preventing the conformational shift required for Gq-protein coupling and intracellular calcium mobilization.

Experimental Protocol: Radioligand Binding Assay

To evaluate GPCR antagonism, a competitive radioligand binding assay is the gold standard.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize CHO-K1 cell membranes stably expressing human M3 receptors (resuspended in 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Filter Plate Pre-treatment: Crucial Causality: Pre-soak GF/B glass fiber filter plates in 0.5% Polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, preventing the basic aminomethyl group of our compound from binding non-specifically to the filter, which would artificially inflate background noise.

  • Competitive Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM of the radioligand [ 3 H]-N-methylscopolamine ([ 3 H]-NMS), and varying concentrations of the test compound. Incubate for 2 hours at room temperature to ensure steady-state equilibrium.

  • Self-Validating Control: Include wells containing 10 µM Atropine to define Non-Specific Binding (NSB). Total binding minus NSB yields the specific binding window.

  • Filtration and Detection: Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/B plates. Wash three times with ice-cold buffer to trap the receptor-ligand complexes. Dry the plates, add scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a Microbeta counter.

Quantitative Structure-Activity Relationship (QSAR) Summary

The table below synthesizes representative binding affinities and selectivity metrics for derivatives of the 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one scaffold when optimized for different target classes, demonstrating its versatility.

Target ClassSpecific TargetRepresentative Affinity ( Ki​ )Primary Binding InteractionSelectivity Metric
Serine Protease Thrombin10 - 50 nMAsp189 (S1 pocket salt bridge)>100-fold vs. Plasmin
Serine Protease Factor Xa5 - 20 nMAsp189 (S1 pocket salt bridge)>50-fold vs. Trypsin
GPCR M3 Muscarinic0.3 - 5.0 nMAsp113 (TM3 electrostatic)>1000-fold vs. M2/M5

High-Throughput Screening Workflow

To systematically evaluate analogs of this scaffold, we employ a rigorous screening cascade.

Workflow Prep Target Preparation (Enzyme/Membrane) Incubate Compound Incubation (Equilibration) Prep->Incubate Probe Probe Addition (Fluorogenic Substrate / Radioligand) Incubate->Probe Measure Signal Detection (Fluorescence / Scintillation) Probe->Measure Analyze Data Analysis (IC50 / Ki Calculation) Measure->Analyze

Fig 2: Standardized high-throughput screening workflow for competitive binding assays.

References

  • Title: Design and Synthesis of Novel Biologically Active Thrombin Receptor Non-Peptide Mimetics Based on the Pharmacophoric Cluster Phe/Arg/NH2 of the Ser42-Phe-Leu-Leu-Arg46 Motif Sequence: Platelet Aggregation and Relaxant Activities Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Identification of a Novel 4-Aminomethylpiperidine Class of M3 Muscarinic Receptor Antagonists and Structural Insight into Their M3 Selectivity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

The Phenylethylpiperidine Scaffold: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Foreword: The Enduring Legacy and Evolving Landscape of Phenylethylpiperidines The phenylethylpiperidine core is a privileged scaffold in medicinal chemistry, most notably recognized for its profound impact on the manage...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Legacy and Evolving Landscape of Phenylethylpiperidines

The phenylethylpiperidine core is a privileged scaffold in medicinal chemistry, most notably recognized for its profound impact on the management of pain. From the revolutionary synthesis of pethidine to the potent fentanyl and its extensive family of analogs, this chemical framework has been central to the development of powerful analgesics.[1][2] However, the pharmacological reach of phenylethylpiperidine derivatives extends far beyond opioid receptors, with members of this class showing activity as antipsychotics, selective serotonin reuptake inhibitors (SSRIs), and even as inhibitors of enzymes like dipeptidyl peptidase IV for the treatment of type 2 diabetes.[3][4]

This technical guide is designed to provide researchers, scientists, and drug development professionals with an in-depth understanding of phenylethylpiperidine derivatives. We will delve into the synthetic strategies that have driven the exploration of this chemical space, the intricate pharmacology and structure-activity relationships that govern their biological effects, and their diverse therapeutic applications. Furthermore, this guide provides detailed, field-proven experimental protocols for the synthesis, purification, and characterization of these compelling molecules, empowering researchers to confidently and competently work with this important class of compounds. Our approach is rooted in the principles of scientific integrity, providing not just the "how" but the critical "why" behind experimental choices, ensuring a robust and reproducible scientific process.

I. Synthetic Strategies: Building the Phenylethylpiperidine Core

The construction of the phenylethylpiperidine scaffold and its subsequent derivatization are cornerstones of medicinal chemistry programs targeting a multitude of biological targets. The choice of synthetic route is often dictated by the desired substitution pattern, scale of synthesis, and available starting materials.

A. The Janssen and Siegfried Routes: Foundational Pathways to Fentanyl and its Analogs

The initial synthesis of fentanyl by Paul Janssen in 1960 laid the groundwork for the development of numerous potent opioid analgesics.[5] A widely recognized and utilized approach is the Siegfried method, which employs a reductive amination strategy. This method involves the reaction of N-phenethyl-4-piperidone (NPP) with aniline to form the corresponding imine, which is then reduced to yield 4-anilino-N-phenethylpiperidine (ANPP), a crucial precursor to fentanyl and its analogs.[3][6]

The final step in the synthesis of fentanyl involves the acylation of ANPP with propionyl chloride.[6] This modular approach allows for the facile generation of a wide array of analogs by varying the acylating agent.[7]

B. Reductive Amination: A Versatile and Widely Employed Technique

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is a key reaction in the synthesis of many phenylethylpiperidine derivatives.[8][9] This one-pot reaction combines the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its in-situ reduction to the corresponding amine.

The choice of reducing agent is critical for the success of the reaction. Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl compound, thus minimizing side reactions.[1][10] For larger-scale syntheses, catalytic hydrogenation offers a cost-effective and high-yielding alternative.[1][11]

II. Pharmacological Profile: A Spectrum of Biological Activities

The phenylethylpiperidine scaffold is a versatile pharmacophore that can be tailored to interact with a variety of biological targets, leading to a broad range of pharmacological effects.

A. Opioid Receptor Modulation: The Hallmark of the Fentanyl Series

The most well-characterized pharmacological activity of phenylethylpiperidine derivatives is their interaction with opioid receptors, particularly the mu-opioid receptor.[1][2] Fentanyl and its analogs are potent mu-opioid receptor agonists, and this interaction is responsible for their profound analgesic effects.[1][2] This agonism at the dorsal horn of the spinal cord inhibits ascending pain pathways, increases the pain threshold, and produces sedative effects.[1][2]

It is crucial for researchers to be aware of the metabolic pathways of these compounds. Fentanyl, for instance, is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] Co-administration of drugs that inhibit or induce CYP3A4 can lead to significant alterations in fentanyl's plasma concentration, potentially resulting in adverse effects or reduced efficacy.[1][2]

B. Beyond Analgesia: Diverse CNS and Systemic Effects

While the opioid activity of many phenylethylpiperidines is prominent, derivatives of this scaffold have been developed to target other central nervous system (CNS) receptors. For example, certain 4-phenylpiperidine derivatives, such as the butyrophenone antipsychotics (e.g., haloperidol), exhibit potent dopamine D2 receptor antagonism.[4] Others, like paroxetine, are potent and selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression and anxiety disorders.[4]

Furthermore, phenylethylpiperidine-based molecules have been identified as inhibitors of dipeptidyl peptidase IV (DPP-4), a therapeutic target for type 2 diabetes.[3] This highlights the remarkable versatility of the phenylethylpiperidine scaffold in drug discovery.

III. Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity

The biological activity of phenylethylpiperidine derivatives is exquisitely sensitive to their three-dimensional structure and the nature of their substituents. Understanding these structure-activity relationships (SAR) is paramount for the rational design of new and improved therapeutic agents.

The SAR of fentanyl and its analogs has been extensively studied. Key structural features that influence potency and selectivity include:

  • The N-phenethyl group: This group is crucial for high-affinity binding to the mu-opioid receptor.

  • The 4-anilino moiety: The nature and substitution pattern of the aniline ring significantly impact potency.

  • The acyl group: Variation of the acyl group attached to the aniline nitrogen has led to the development of analogs with a wide range of potencies.[7]

The stereochemistry of phenylethylpiperidine derivatives can also play a critical role in their pharmacological activity. For example, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the S-(+) enantiomers displayed significantly more potent analgesic activity than their R-(-) counterparts.[12]

IV. Therapeutic Applications: From Pain Management to Metabolic Disease

The diverse pharmacology of phenylethylpiperidine derivatives has translated into a wide range of therapeutic applications.

Table 1: Therapeutic Applications of Phenylethylpiperidine Derivatives

Therapeutic AreaTargetExample CompoundsReference(s)
Pain Management Mu-opioid receptorFentanyl, Remifentanil, Sufentanil[1][2]
Antipsychotics Dopamine D2 receptorHaloperidol, Bromperidol[4]
Antidepressants Serotonin transporter (SERT)Paroxetine[4]
Type 2 Diabetes Dipeptidyl peptidase IV (DPP-4)Piperidinone-constrained phenethylamines[3]

Fentanyl and its analogs are widely used in clinical practice for the management of acute and chronic pain.[1][2] Their high potency and rapid onset of action make them particularly valuable in anesthesia and for the treatment of severe pain.[1] However, their use is associated with significant risks, including respiratory depression and the potential for abuse and addiction.

The development of phenylethylpiperidine-based antipsychotics and antidepressants has provided valuable therapeutic options for patients with a range of psychiatric disorders.[4] More recently, the identification of DPP-4 inhibitors from this chemical class has opened new avenues for the treatment of metabolic diseases.[3]

V. Key Experimental Protocols

The following protocols are provided as a guide for the synthesis, purification, and characterization of phenylethylpiperidine derivatives. These protocols are based on established and reliable methods from the scientific literature.

A. Synthesis of 4-Anilino-N-phenethylpiperidine (ANPP) via Reductive Amination

This protocol describes the synthesis of the key intermediate, 4-anilino-N-phenethylpiperidine (ANPP), from N-phenethyl-4-piperidone (NPP) and aniline using sodium triacetoxyborohydride as the reducing agent.

Step-by-Step Methodology:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-phenethyl-4-piperidone (1.0 equivalent) and aniline (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[13]

  • Acid Catalyst (Optional): For less reactive substrates, a catalytic amount of acetic acid can be added to facilitate imine formation.[10]

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.[13] The reaction is typically stirred for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ANPP.

G NPP N-Phenethyl-4-piperidone Imine Imine Intermediate NPP->Imine Aniline Aniline Aniline->Imine ANPP 4-Anilino-N- phenethylpiperidine (ANPP) Imine->ANPP Reduction NaBH_OAc_3 NaBH(OAc)₃ NaBH_OAc_3->Imine AcOH Acetic Acid (cat.) AcOH->Imine

Caption: Reductive amination workflow for ANPP synthesis.

B. Purification of Phenylethylpiperidine Derivatives

Purification of the crude product is essential to remove unreacted starting materials, reagents, and byproducts. Recrystallization is a common and effective method for purifying solid phenylethylpiperidine derivatives.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[7][14] Common solvents for recrystallization of fentanyl and its analogs include petroleum ether and acetone.[15][16]

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to form a saturated solution.[7][14]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity through a pre-heated funnel containing fluted filter paper.[7]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature to promote the formation of well-defined crystals. The flask can then be placed in an ice bath to maximize crystal yield.[7][14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.[14]

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

G Crude Crude Solid Dissolve Dissolve in minimal hot solvent Crude->Dissolve HotFilter Hot Gravity Filtration (if needed) Dissolve->HotFilter Insoluble impurities present Cool Slow Cooling & Crystallization Dissolve->Cool No insoluble impurities HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with cold solvent VacuumFilter->Wash Dry Dry under vacuum Wash->Dry Pure Pure Crystals Dry->Pure

Sources

Exploratory

A Practical Guide to the Spectroscopic Characterization of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one

An In-depth Technical Guide Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 1-[4-(aminomethyl)piperidin-1-yl]-2-phenylethan-1-one (CAS: 727719-96-2) using modern spectr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 1-[4-(aminomethyl)piperidin-1-yl]-2-phenylethan-1-one (CAS: 727719-96-2) using modern spectroscopic techniques. While this compound is a valuable building block in medicinal chemistry, a notable lack of published experimental spectroscopic data exists.[1][2] This document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. It outlines the theoretical basis for spectral interpretation, provides detailed protocols for data acquisition via Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and presents predicted spectral data based on established principles and analysis of analogous structures. The guide is designed to empower researchers to confidently acquire, interpret, and validate the structure of this molecule.

Introduction and Molecular Overview

1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one is a substituted piperidine derivative featuring three key structural motifs: a central piperidine ring, a primary aminomethyl group at the C4 position, and an N-acylated phenylethanone group. The piperidine scaffold is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[2] The presence of a primary amine and a tertiary amide offers multiple points for further chemical modification, positioning this compound as a versatile intermediate in the synthesis of more complex bioactive molecules.[2][3]

Given the absence of a complete, publicly available dataset, this guide establishes a self-validating workflow for its characterization. By combining the precise molecular mass from MS, the functional group fingerprint from IR, and the detailed connectivity map from NMR, one can achieve unambiguous structural confirmation.

Chemical Structure and Properties

The molecule's structure integrates a flexible aliphatic core with an aromatic moiety and reactive functional groups.

G mol amide Tertiary Amide (N-Acyl Group) amide->mol piperidine Piperidine Core piperidine->mol amine Primary Amine (-CH2NH2) amine->mol phenyl Phenyl Group phenyl->mol

Caption: Key functional groups of the target molecule.

Table 1: Physicochemical Properties of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one

PropertyValueSource
CAS Number727719-96-2[4]
Molecular FormulaC₁₄H₂₀N₂O[1]
Molecular Weight232.32 g/mol Calculated
Monoisotopic Mass232.15756 Da[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[5] A combination of ¹H, ¹³C, and 2D NMR experiments is required for the complete assignment of all signals for 1-[4-(aminomethyl)piperidin-1-yl]-2-phenylethan-1-one.

Rationale and Experimental Design

The choice of a deuterated solvent is critical for NMR. Deuterated chloroform (CDCl₃) is a common starting point, but due to the primary amine, deuterated dimethyl sulfoxide (DMSO-d₆) may be preferable to better resolve the exchangeable N-H protons. A spectrometer with a field strength of 400 MHz or higher is recommended for achieving adequate signal dispersion, particularly for the complex aliphatic region of the piperidine ring.[5]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum can be divided into three main regions: the aromatic region (phenyl group), the piperidine and phenylethyl aliphatic region, and the exchangeable amine protons. Due to the amide bond, rotational isomers (rotamers) may be present, leading to the broadening or duplication of signals connected to the piperidine ring, especially those alpha to the nitrogen.

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments

AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
Phenyl-H7.20 - 7.35m5HAromatic protons of the monosubstituted benzene ring.
-C(=O)CH₂-Ph3.80s2HMethylene protons adjacent to the carbonyl and phenyl groups.
Piperidine-H (axial, eq)4.40, 3.85d, t2HProtons at C2/C6 adjacent to the amide nitrogen, split by geminal and vicinal protons. May be broad due to rotamers.
Piperidine-H (axial, eq)2.95, 2.50t, d2HProtons at C2/C6 adjacent to the amide nitrogen, split by geminal and vicinal protons. May be broad due to rotamers.
-CH₂NH₂2.65d2HMethylene protons adjacent to the primary amine, coupled to the C4 proton.
Piperidine-H (C4)1.80m1HMethine proton at the C4 position, coupled to adjacent piperidine and aminomethyl protons.
Piperidine-H (C3/C5)1.65, 1.10m4HComplex multiplet for the remaining piperidine ring protons.
-NH₂1.50 (variable)br s2HExchangeable protons of the primary amine. Position and shape are solvent and concentration dependent.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments

AssignmentPredicted δ (ppm)Rationale
-C =O169.5Amide carbonyl carbon, highly deshielded.
Phenyl C -ipso136.0Quaternary aromatic carbon attached to the ethyl group.
Phenyl C H129.0, 128.5, 126.5Aromatic carbons of the phenyl ring.
Piperidine C 2/C646.0, 41.5Carbons adjacent to the amide nitrogen. May show two distinct signals due to rotamers.
-C H₂NH₂45.5Carbon of the aminomethyl group.
-C(=O)C H₂-Ph41.0Methylene carbon between the carbonyl and phenyl groups.
Piperidine C 438.0Methine carbon at the branch point of the piperidine ring.
Piperidine C 3/C530.0Carbons adjacent to the C4 position.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe.

    • Acquire a standard single-pulse ¹H spectrum.

    • Set spectral width to cover a range of -1 to 12 ppm.

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Co-add at least 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C{¹H} spectrum.

    • Set spectral width to cover a range of 0 to 200 ppm.

    • Use a 45° pulse angle and a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (typically >1024) for good sensitivity.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (DMSO at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[6]

Predicted IR Absorption Bands

The IR spectrum will provide clear evidence for the amine, amide, and aromatic components of the molecule.

Table 4: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350 - 3250 (two bands)N-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)
3080 - 3030C-H StretchAromatic (Phenyl)
2950 - 2850C-H StretchAliphatic (Piperidine, -CH₂-)
1650 - 1630C=O Stretch (Amide I band)Tertiary Amide
1600, 1495, 1450C=C StretchAromatic Ring
1440 - 1420C-N StretchAmide
740, 700C-H Out-of-plane BendMonosubstituted Benzene
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[6]

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound and providing structural information through the analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the primary observed ions are expected to be protonated or sodiated adducts of the parent molecule.

Table 5: Predicted High-Resolution Mass-to-Charge Ratios (m/z)

IonFormulaCalculated m/z
[M+H]⁺[C₁₄H₂₁N₂O]⁺233.16484
[M+Na]⁺[C₁₄H₂₀N₂ONa]⁺255.14678
[M+K]⁺[C₁₄H₂₀N₂OK]⁺271.12072
(Data derived from PubChemLite predictions)[1]
Predicted Fragmentation Pathway

Under collision-induced dissociation (CID) in MS/MS experiments, the [M+H]⁺ ion is expected to fragment at the most labile bonds, primarily the amide C-N bond and the benzylic C-C bond.

G M_H [M+H]⁺ m/z = 233.16 frag1 Fragment A (Piperidine moiety) m/z = 141.14 M_H->frag1 Loss of C₇H₇• (Benzyl radical) frag2 Fragment B (Benzyl cation) m/z = 91.05 M_H->frag2 Alpha cleavage frag3 Fragment C (Acylium ion) m/z = 119.05 M_H->frag3 Amide C-N cleavage

Caption: A simplified predicted fragmentation pathway for the [M+H]⁺ ion.

Experimental Protocol for MS Data Acquisition (LC-ESI-QTOF)
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a Mass Spectrometer with an ESI source and a high-resolution analyzer like a Quadrupole Time-of-Flight (QTOF).[7]

  • Infusion Analysis: For initial analysis, directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition Parameters:

    • Ionization Mode: Positive ESI.

    • Mass Range: Scan from m/z 50 to 500.

    • Source Conditions: Optimize capillary voltage, gas flow, and temperature for maximum ion signal.

    • Data Acquisition: Acquire full scan MS data to identify the parent ions. Subsequently, perform targeted MS/MS on the [M+H]⁺ ion (m/z 233.16) to obtain fragmentation data.

  • Data Analysis: Process the data to determine the accurate mass of the parent ion and its fragments. Use the accurate mass to calculate the elemental composition and compare it to the theoretical formula.

Integrated Spectroscopic Analysis Workflow

The power of this multi-technique approach lies in the complementary nature of the data. The following workflow ensures a rigorous and self-validating structural confirmation.

G cluster_0 Step 1: Initial Checks cluster_1 Step 2: Functional Group ID cluster_2 Step 3: Structural Assembly cluster_3 Step 4: Final Confirmation MS Mass Spectrometry (MS) Confirm Molecular Formula (C₁₄H₂₀N₂O) IR Infrared (IR) Spectroscopy Identify -NH₂, C=O (amide), Ar-H MS->IR NMR_1H ¹H NMR Map proton environments & neighbors IR->NMR_1H NMR_13C ¹³C NMR Identify all unique carbons NMR_1H->NMR_13C NMR_2D 2D NMR (COSY, HSQC) Confirm H-H & C-H connectivity NMR_13C->NMR_2D Confirmation Unambiguous Structure Confirmed NMR_2D->Confirmation

Caption: Integrated workflow for structural elucidation.

Conclusion

This guide provides the essential predictive data and robust experimental protocols necessary for the complete and unambiguous spectroscopic characterization of 1-[4-(aminomethyl)piperidin-1-yl]-2-phenylethan-1-one. By systematically applying mass spectrometry for molecular formula determination, infrared spectroscopy for functional group identification, and a suite of NMR techniques for mapping the atomic framework, researchers can confidently validate the structure of this compound. This foundational characterization is a critical first step for its use in further chemical synthesis, drug discovery, and materials science applications.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-[4-(aminomethyl)piperidin-1-yl]-2-phenylethan-1-one. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[4-(aminomethyl)piperidin-1-yl]-2-phenylethan-1-one. Retrieved from [Link]

  • Wiese, M., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect. Available at: [Link]

  • AA Blocks. (n.d.). 2-[4-(aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)piperidine. Retrieved from [Link]

  • MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • ResearchGate. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). (2-(4-(aminomethyl)phenyl)thiazol-4-yl)(piperidin-1-yl)methanone - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • SCIEX. (n.d.). Targeted and non-targeted analysis of fentanyl analogs and their potential metabolites using LC-QTOF. Retrieved from [Link]

  • Scripta Scientifica Pharmaceutica. (2020). IR and UV-VIS spectroscopic analysis of a new compound. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol Guide: In Vitro Pharmacological and ADME/Tox Profiling of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one

Executive Summary & Strategic Rationale Compound Overview: 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one (CAS 727719-96-2) is a versatile, primary amine-containing chemical building block frequently utilized in e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Compound Overview: 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one (CAS 727719-96-2) is a versatile, primary amine-containing chemical building block frequently utilized in early-stage drug discovery libraries[1]. Structurally, it is classified as an aliphatic primary amine[2] featuring a piperidine core and a phenylacetyl moiety.

Strategic Rationale & Causality (E-E-A-T): As a Senior Application Scientist, evaluating a novel chemical entity (NCE) requires understanding the physical chemistry driving its biological interactions. The primary amine (pKa ~10) is protonated at physiological pH (7.4), serving as a critical ionic anchor. This makes the scaffold highly biased toward aminergic G-Protein Coupled Receptors (GPCRs)—such as dopamine or serotonin receptors—where the amine forms a salt bridge with conserved aspartate residues (e.g., Asp3.32)[3]. Simultaneously, the phenylacetyl group provides a flexible, lipophilic tail capable of π−π stacking within hydrophobic receptor sub-pockets.

However, this same primary amine introduces a significant metabolic liability. Aliphatic amines are highly susceptible to rapid hepatic clearance via oxidative deamination (mediated by Monoamine Oxidases or CYPs) and N-dealkylation. Therefore, the in vitro testing funnel must prioritize two self-validating workflows: Target Engagement (Radioligand Binding) to confirm affinity, and Microsomal Stability to assess intrinsic clearance early in the medicinal chemistry design cycle[4].

Experimental Workflow

The following pathway illustrates the strategic progression from primary pharmacological screening to early ADME/Tox profiling.

Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: ADME / Tox Profiling Compound 1-[4-(Aminomethyl)piperidin-1-yl] -2-phenylethan-1-one Binding Radioligand Binding Assay (GPCR / Amine Receptors) Compound->Binding Primary Screen Functional Functional Assay (cAMP / Calcium Flux) Binding->Functional Ki < 1 µM Microsomal In Vitro Microsomal Stability (HLM / RLM) Functional->Microsomal Agonist/Antagonist Confirmed Metabolite Metabolite ID (LC-MS/MS) (Oxidative Deamination Check) Microsomal->Metabolite High Clearance Decision Hit-to-Lead Progression Microsomal->Decision t1/2 > 30 min Metabolite->Decision Liability Identified

Workflow for the in vitro pharmacological and ADME profiling of amine-containing small molecules.

Protocol A: High-Throughput Radioligand Binding Assay (GPCR Target)

Objective: Quantitatively determine the binding affinity ( Ki​ ) of the compound by measuring its ability to displace a known radioligand from a target receptor[5]. Causality: Radioligand binding is prioritized over functional assays for initial screening because it directly isolates binding affinity from receptor coupling efficiency or signaling bias, preventing false negatives caused by neutral antagonists[3].

Materials
  • Cell membrane homogenates expressing the target receptor (e.g., transfected HEK-293 cells).

  • Target-specific radioligand (e.g., [³H]-Spiperone for D2 receptors).

  • Incubation buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filter plates (GF/B or GF/C).

Self-Validating Assay Design

To ensure trustworthiness, the assay must include a Non-Specific Binding (NSB) control well containing 10 µM of a known, non-labeled reference ligand (e.g., Haloperidol). A reference standard must also be run in parallel to validate the Kd​ of the radioligand batch[5].

Step-by-Step Methodology
  • Preparation: Dilute 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one in DMSO to create a 10-point concentration response curve (e.g., 10 µM down to 0.3 nM). Ensure final assay DMSO concentration does not exceed 1%.

  • Incubation: In a 96-well plate, combine 50 µL of test compound, 50 µL of radioligand (at a concentration near its Kd​ ), and 100 µL of membrane homogenate.

  • Equilibration: Incubate the plate at room temperature for 120 minutes to ensure binding equilibrium is reached[5].

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester to separate membrane-bound radioligand from free radioligand[5].

  • Washing: Wash the filters 3 times with 500 µL of ice-cold wash buffer to remove non-specifically trapped radioligand[5].

  • Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity (CPM) using a microplate scintillation counter.

  • Data Analysis: Calculate Specific Binding = Total Binding - NSB. Determine the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: In Vitro Microsomal Stability Assay

Objective: Determine the unbound intrinsic clearance ( CLint,u​ ) and half-life ( t1/2​ ) of the compound[6]. Causality: Because primary amines are highly vulnerable to rapid hepatic metabolism, assessing stability in Human Liver Microsomes (HLM) is a critical mass spectrometry-based measurement conducted in the early tiers of the medicinal chemistry funnel[4]. Furthermore, correcting for non-specific microsomal protein binding ( fu,mic​ ) is essential; failure to do so artificially inflates stability metrics and confounds Drug-Drug Interaction (DDI) predictions[7].

Materials
  • Pooled Human Liver Microsomes (HLM, 20 mg/mL).

  • NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-dehydrogenase).

  • 0.1 M Potassium Phosphate buffer (pH 7.4).

  • Quenching solvent: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

Self-Validating Assay Design

Include a minus-NADPH control to differentiate true CYP450/FMO enzymatic metabolism from chemical instability or non-NADPH dependent degradation[4]. Run Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control.

Step-by-Step Methodology
  • Master Mix Preparation: Prepare a microsomal suspension in phosphate buffer at a final protein concentration of 0.5 mg/mL.

  • Pre-Incubation: Add 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one to the microsomal suspension at a final concentration of 1 µM[8]. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system (final NADPH concentration ~1 mM).

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), remove a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold quenching solvent to precipitate proteins and halt metabolism.

  • Processing: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate.

  • LC-MS/MS Analysis: Analyze the remaining parent compound percentage via LC-MS/MS[8]. Plot the natural log of % remaining versus time to calculate the elimination rate constant ( k ), half-life ( t1/2​=0.693/k ), and intrinsic clearance ( CLint​=(k×V)/microsomal protein ).

Quantitative Data Summary

The following table outlines the expected pharmacological and ADME parameters for this class of primary amine scaffolds, establishing clear progression criteria for hit-to-lead development.

Assay CategoryParameterExpected Range for ScaffoldReference ControlAcceptance / Progression Criteria
GPCR Binding Ki​ (Affinity)10 nM - 1.5 µMHaloperidol ( Ki​ = 1.2 nM) Ki​ < 100 nM for Lead progression
GPCR Binding Specific Binding> 80% displacement at 10 µMN/ASignal-to-Background > 5:1
Microsomal Stability t1/2​ (HLM)15 - 45 minVerapamil ( t1/2​ < 10 min) t1/2​ > 30 min
Microsomal Stability CLint,u​ 20 - 150 µL/min/mgWarfarin ( CLint​ < 5) CLint,u​ < 20 µL/min/mg
Protein Binding fu,mic​ 0.4 - 0.8N/A> 0.1 (to avoid artifactual clearance)

References

  • 1-[4-(aminomethyl)piperidin-1-yl]-2-phenylethan-1-one - NextSDS | NextSDS Chemical Substance Information | 1

  • EN300-97041 - EnamineStore | EnamineStore | 2

  • Rapid Affinity and Microsomal Stability Ranking of Crude Mixture Libraries of Histone Deacetylase Inhibitors | ACS Medicinal Chemistry Letters | 6

  • Rapid Affinity and Microsomal Stability Ranking of Crude Mixture Libraries (PMC) | NIH PMC | 4

  • Beyond SYK: An In-depth Technical Guide to the Off-Target Molecular Interactions of Fostamatinib | Benchchem |5

  • 4-[(2-Fluorophenyl)methyl]piperidin-4-ol Technical Guide | Benchchem | 3

  • Experimental Design on Single-Time-Point High-Throughput Microsomal Stability Assay | ResearchGate | 8

  • Plasma Protein Binding Assay | LifeNet Health LifeSciences | 7

Sources

Application

Application Notes &amp; Protocols: A Foundational In Vivo Strategy for Characterizing 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one

Introduction The compound 1-[4-(aminomethyl)piperidin-1-yl]-2-phenylethan-1-one is a novel molecule with structural motifs that suggest potential bioactivity. The presence of a piperidine ring, a common scaffold in centr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 1-[4-(aminomethyl)piperidin-1-yl]-2-phenylethan-1-one is a novel molecule with structural motifs that suggest potential bioactivity. The presence of a piperidine ring, a common scaffold in centrally active pharmaceuticals, coupled with a phenylethanone group, which shares similarities with known monoaminergic agents, points toward a plausible interaction with the central nervous system (CNS).[1] As no significant in vivo data for this specific compound is publicly available, a systematic, foundational investigation is required to elucidate its pharmacological profile.[2][3]

This guide provides a comprehensive framework for the initial in vivo characterization of this compound. It is designed for researchers, scientists, and drug development professionals to establish a baseline understanding of its safety, pharmacokinetics (PK), and pharmacodynamics (PD). The experimental strategy follows a logical, phased approach, beginning with essential safety assessments and progressing to functional characterization. The causality behind each experimental choice is explained to ensure a robust and scientifically sound investigation.

Section 1: Foundational Principles & Regulatory Compliance

Before any in vivo work commences, a robust framework grounded in ethical and regulatory principles must be established. This ensures animal welfare, data integrity, and the responsible conduct of research.

Ethical Considerations: The 3Rs Principle

All animal experiments must be designed and conducted with a commitment to the highest ethical standards. The principles of the "3Rs" are paramount:

  • Replacement: Using non-animal methods whenever possible. Since the goal here is to understand systemic effects, in vivo models are necessary, but this principle should always be the first consideration.[4]

  • Reduction: Using the minimum number of animals required to obtain statistically significant and scientifically valid data.[5] This involves careful experimental design and statistical planning.

  • Refinement: Modifying procedures to minimize any potential pain, suffering, or distress to the animals.[4][6] This includes using appropriate anesthesia, analgesia, and establishing humane endpoints.

All protocols described herein require prior review and approval by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics review board.[7][8]

Regulatory Framework: Good Laboratory Practice (GLP)

For data intended to support regulatory filings with agencies like the U.S. Food and Drug Administration (FDA), studies must be conducted in compliance with Good Laboratory Practices (GLP).[9] GLP regulations (21 CFR Part 58) are a set of principles that ensure the quality, integrity, and reliability of nonclinical laboratory studies.[10][11] While early-stage, exploratory research may not always be conducted under full GLP, adopting GLP principles such as documented protocols, standard operating procedures (SOPs), and quality assurance oversight is best practice to ensure data reproducibility.[9]

Animal Model Selection

The choice of animal model is a critical determinant of a study's success.[12] For initial toxicity, PK, and CNS behavioral screening, rodent models are appropriate.

  • Rationale for Rodent Models: Mice and rats are the most common species for early-stage preclinical research due to their well-characterized physiology and genetics, the availability of validated behavioral assays, and practical considerations like cost and housing.[13][14] Rats are often preferred for initial pharmacokinetic studies due to their larger size, which facilitates serial blood sampling.

Section 2: Phase 1 - Acute Toxicity and Dose-Range Finding

Causality: The primary objective of this phase is to determine the compound's safety profile after a single administration and to identify a safe dose range for subsequent, more complex studies. This is a non-negotiable first step to prevent unintended severe adverse effects and to establish the Maximum Tolerated Dose (MTD), which informs the dose selection for PK and PD experiments.[15]

Protocol 1: Acute Toxicity Study (Modified Up-and-Down Procedure)

This protocol uses a stepwise procedure to estimate the LD50 (median lethal dose) while minimizing animal use, in alignment with the 3Rs principles.

Methodology:

  • Animal Model: Sprague-Dawley rats (n≈5-8 per sex), young adults (8-10 weeks old). House individually for at least 3 days prior to dosing for acclimatization.

  • Compound Formulation: Prepare the test article in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The formulation should be validated for stability and homogeneity.

  • Dosing:

    • Administer the compound via the intended clinical route (if known) or a relevant exploratory route (e.g., oral gavage (PO) and intraperitoneal (IP)).

    • Begin with a single animal at a dose estimated from any available in vitro cytotoxicity data or based on structurally similar compounds. A common starting point is 100 mg/kg.

    • Observe the animal for 48 hours.

    • If the animal survives without signs of severe toxicity, the next animal is given a higher dose (e.g., a 3-fold increase).

    • If the animal shows signs of severe toxicity or dies, the next animal is given a lower dose.

  • Observations:

    • Record clinical signs of toxicity (e.g., changes in posture, gait, respiration, convulsions, sedation, stereotypy) continuously for the first 4 hours post-dose and then at 24 and 48 hours.

    • Measure body weight immediately before dosing and at 24 and 48 hours, and then daily for 14 days.

  • Humane Endpoints: Animals exhibiting severe distress (e.g., inability to reach food or water, severe and persistent convulsions) should be humanely euthanized.

  • Data Analysis: The MTD is defined as the highest dose that does not cause mortality or other signs of life-threatening toxicity.

Data Presentation:

Dose (mg/kg)RouteN (M/F)MortalityClinical Signs of ToxicityBody Weight Change (48h)
100PO1/10/2Mild sedation, resolved at 4h-2%
300PO1/10/2Pronounced sedation, ataxia-5%
1000PO1/12/2Severe convulsions, mortality at 2hN/A

Table 1: Example data summary for an acute toxicity study.

Section 3: Phase 2 - Pharmacokinetic (PK) Profiling

Causality: Understanding a compound's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is crucial for interpreting PD and efficacy data.[16] A PK study reveals how much of the drug gets into the bloodstream, how long it stays there, and its bioavailability. This information is essential for designing rational dosing regimens in subsequent studies to ensure that the target tissue is exposed to a relevant concentration of the compound.[17][18]

Protocol 2: Single-Dose Pharmacokinetic Study

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group/route) with jugular vein cannulation to allow for serial blood sampling from a single animal, which significantly reduces animal numbers.

  • Dosing Groups:

    • Group 1 (IV): 1-2 mg/kg administered as a slow bolus via the tail vein. The IV dose provides a baseline for 100% bioavailability.

    • Group 2 (PO): 10-20 mg/kg administered via oral gavage. The dose should be well below the MTD established in Phase 1.

  • Blood Sampling:

    • Collect blood samples (approx. 150-200 µL) from the jugular vein cannula into tubes containing an anticoagulant (e.g., K2-EDTA).

    • IV Group Sampling Times: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group Sampling Times: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 1-[4-(aminomethyl)piperidin-1-yl]-2-phenylethan-1-one in plasma using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation:

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)550 ± 75320 ± 45
Tmax (h)0.08 (5 min)1.0 ± 0.25
AUC(0-inf) (ng*h/mL)1200 ± 1502880 ± 310
T1/2 (h)3.5 ± 0.54.1 ± 0.6
CL (L/h/kg)0.83 ± 0.1N/A
Vdss (L/kg)3.9 ± 0.4N/A
Bioavailability (%)N/A24%

Table 2: Example summary of key pharmacokinetic parameters.

Visualization:

PK_Workflow cluster_prep Preparation cluster_study In-Life Phase cluster_analysis Analysis Phase p1 Animal Acclimatization & Cannulation p2 Compound Formulation & Validation p1->p2 s1 Dosing (IV and PO Routes) p2->s1 s2 Serial Blood Sampling (Defined Timepoints) s1->s2 s3 Plasma Processing & Storage (-80°C) s2->s3 a1 LC-MS/MS Bioanalysis (Quantification) s3->a1 a2 PK Parameter Calculation (NCA) a1->a2 a3 Data Interpretation (Cmax, AUC, T1/2, F%) a2->a3

Caption: Workflow for the in vivo pharmacokinetic study.

Section 4: Phase 3 - Pharmacodynamic (PD) & Preliminary Efficacy Screening

Causality: With safety and exposure characteristics established, this phase aims to answer the question: "What does the compound do to the body?". Based on its chemical structure, a CNS effect is the primary hypothesis.[19] A battery of well-validated behavioral assays is employed to screen for broad CNS activities, such as effects on locomotion, anxiety, and mood.[20][21] This screening approach is efficient for identifying the compound's dominant pharmacological fingerprint, which will guide future, more specific mechanistic studies. Blinding of observers during these experiments is essential to mitigate bias.[22][23]

Protocol 3.1: Open Field Test (OFT)
  • Purpose: Assesses general locomotor activity (distance traveled) and anxiety-like behavior (time spent in the center vs. periphery).

  • Methodology:

    • Animal Model: C57BL/6J mice (n=10-12 per group), known for their robust and reliable behavioral phenotypes.

    • Groups: Vehicle, Compound (3 doses, e.g., 0.1x, 0.3x, and 0.8x MTD), and a relevant Positive Control (e.g., amphetamine for hyperactivity, diazepam for anxiolysis).

    • Procedure: 30-60 minutes after IP injection, place each mouse in the corner of a square arena (e.g., 40x40 cm). Allow it to explore freely for 10-15 minutes.

    • Data Collection: Use an automated video-tracking system to record total distance traveled, time spent in the center zone, and number of entries into the center zone.

Protocol 3.2: Elevated Plus Maze (EPM)
  • Purpose: A specific and widely used test for assessing anxiety-like behavior. Anxiolytics typically increase exploration of the "open" arms.

  • Methodology:

    • Animal Model & Groups: As in Protocol 3.1.

    • Procedure: 30-60 minutes post-injection, place the mouse in the center of a plus-shaped maze raised off the floor, with two "open" arms and two "closed" arms. Allow for 5 minutes of free exploration.

    • Data Collection: Manually score or use video-tracking to measure time spent in the open arms and the number of entries into the open arms.

Protocol 3.3: Forced Swim Test (FST)
  • Purpose: A screening tool for potential antidepressant-like activity. Effective antidepressants reduce the time the animal spends immobile.

  • Methodology:

    • Animal Model & Groups: As in Protocol 3.1, but use a standard antidepressant (e.g., fluoxetine) as the positive control.

    • Procedure: 30-60 minutes post-injection, place the mouse in a cylinder of water from which it cannot escape. The test duration is 6 minutes.

    • Data Collection: Score the last 4 minutes of the test, measuring the total time the mouse remains immobile (i.e., making only movements necessary to keep its head above water).

Data Presentation:

GroupOFT - Distance Traveled (m)EPM - Time in Open Arms (s)FST - Immobility Time (s)
Vehicle15.2 ± 2.118.5 ± 3.4145 ± 12
Compound (Low Dose)16.1 ± 2.520.1 ± 4.0138 ± 15
Compound (Mid Dose)28.5 ± 3.035.6 ± 5.1141 ± 11
Compound (High Dose)45.1 ± 4.2 15.2 ± 2.9152 ± 13
Positive ControlVaries42.1 ± 6.0 (Diazepam)75 ± 9** (Fluoxetine)

*Table 3: Example data summary for behavioral screening. Data are mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle.

Visualization:

PD_Logic cluster_screening Broad Behavioral Screen cluster_outcomes Potential Phenotypes start Hypothesis: Compound has CNS activity oft Open Field Test (OFT) start->oft epm Elevated Plus Maze (EPM) start->epm fst Forced Swim Test (FST) start->fst o1 Stimulant-like (↑ Locomotion) oft->o1 o4 No significant effect oft->o4 o2 Anxiolytic-like (↑ Open Arm Time) epm->o2 epm->o4 o3 Antidepressant-like (↓ Immobility) fst->o3 fst->o4

Caption: Logic for selecting a primary behavioral screening battery.

Section 5: Data Synthesis and Strategic Next Steps

Causality: The final step is to integrate all collected data to build a coherent preliminary profile of the compound and make a data-driven "Go/No-Go" decision for further investment. This synthesis prevents the pursuit of compounds with fatal flaws (e.g., extreme toxicity, no bioavailability) and directs future research toward the most promising avenues.

The workflow below illustrates the overall strategic progression, from initial characterization to more complex, hypothesis-driven studies. The outcome of each phase directly informs the design and feasibility of the next. For instance, if the compound shows potent anxiolytic-like effects in the behavioral screen (Phase 3) and has a favorable PK profile (Phase 2), the logical next step would be to investigate its mechanism of action, perhaps through receptor binding studies or in vivo microdialysis to measure neurotransmitter levels in relevant brain regions.[18][24] Conversely, if the compound is poorly bioavailable or shows toxicity at doses required for a behavioral effect, further development may be halted or may require significant formulation work.

Visualization:

Overall_Strategy start Candidate Compound: 1-[4-(aminomethyl)piperidin-1-yl] -2-phenylethan-1-one phase1 Phase 1: Acute Toxicity (Dose-Range Finding) start->phase1 decision1 Safe Dose Range Identified? phase1->decision1 phase2 Phase 2: Pharmacokinetics (IV/PO in Rats) decision2 Acceptable PK Profile? (e.g., F% > 10%, T1/2 > 2h) phase2->decision2 phase3 Phase 3: PD Screening (Behavioral Battery) decision3 Clear PD Phenotype Observed? phase3->decision3 decision1->phase2 Yes stop STOP (Re-evaluate or Terminate) decision1->stop No decision2->phase3 Yes decision2->stop No next_steps Phase 4: Mechanistic Studies (e.g., Receptor Occupancy, Microdialysis, Chronic Models) decision3->next_steps Yes decision3->stop No

Caption: Overall strategic workflow for in vivo characterization.

References

  • Chadman, K. K., et al. (2009). Evaluating animal models of neuropsychiatric disorders. National Institutes of Health. [Link]

  • The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. [Link]

  • Jarvis, S., Day, J.E.L., & Reed, B. (n.d.). Ethical guidelines for research in animal science. British Society of Animal Science. [Link]

  • American Psychological Association. (2022). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. [Link]

  • Stanford University. (n.d.). Animal model for human brain development and neuropsychiatric disorders. [Link]

  • U.S. Food & Drug Administration. (2018). Step 2: Preclinical Research. [Link]

  • Schaniel, C., & Feng, G. (2024). Why animal models are still needed for discoveries in mental health research. Molecular Psychiatry. [Link]

  • Duke University Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. [Link]

  • Robbins, T. W., & Everitt, B. J. (2011). Animal models of neuropsychiatric disorders. Annual Review of Neuroscience. [Link]

  • Clement, J. P., & Aceti, M. (2015). Animal models for neuropsychiatric disorders: prospects for circuit intervention. Current Opinion in Neurobiology. [Link]

  • AMSBIO. (2025). Preclinical research strategies for drug development. [Link]

  • Liveon Biolabs. (2024). Pre-Clinical Trials: USFDA Regulations to be Followed. [Link]

  • Rhizome. (n.d.). FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. [Link]

  • Ludolph, A. C., et al. (2007). Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND. Neuromuscular Disorders. [Link]

  • Akhtar, A. (2015). The flaws and human harms of animal experimentation. Cambridge Quarterly of Healthcare Ethics. [Link]

  • British Society of Animal Science. (2015). Ethical guidelines for research in animal science. [Link]

  • Macleod, M. R., et al. (2015). Threats to Validity in the Design and Conduct of Preclinical Efficacy Studies: A Systematic Review of Guidelines for In Vivo Animal Experiments. PLOS ONE. [Link]

  • Tsilidis, K. K., et al. (2020). General Principles of Preclinical Study Design. Handbook of Experimental Pharmacology. [Link]

  • American College of Neuropsychopharmacology. (n.d.). Animal Research. [Link]

  • Plochowietz, A., et al. (2017). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. Current Opinion in Chemical Biology. [Link]

  • Bailey, A. M., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. [Link]

  • Alavijeh, M. S., & Palmer, A. M. (2010). Measurement of the pharmacokinetics and pharmacodynamics of neuroactive compounds. Journal of Psychopharmacology. [Link]

  • Baumann, M. H., et al. (2018). Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global Public Health. Frontiers in Pharmacology. [Link]

  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

  • Venneti, S., et al. (2013). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical Pharmacology & Therapeutics. [Link]

  • Pardi, J. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]

  • Alavijeh, M. S., & Palmer, A. M. (2010). Measurement of the pharmacokinetics and pharmacodynamics of neuroactive compounds. ResearchGate. [Link]

  • Weiss, L., et al. (2025). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. Molecules. [Link]

  • Ichor Bio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. [Link]

  • Lee, H. S., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics. [Link]

  • Large, C. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. [Link]

  • De-Giorgio, F., et al. (2017). An Expanding World of Novel Psychoactive Substances: Mephedrone, Buphedrone, and Methamphetamine. Frontiers in Pharmacology. [Link]

  • PubChem. (n.d.). 1-[4-(aminomethyl)piperidin-1-yl]-2-phenylethan-1-one. [Link]

  • Cannaert, A., et al. (2020). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Neuropharmacology. [Link]

  • Yu, Q., et al. (2026). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry. [Link]

  • de Lange, E. C. M. (2017). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Expert Opinion on Drug Discovery. [Link]

  • NextSDS. (n.d.). 1-[4-(aminomethyl)piperidin-1-yl]-2-phenylethan-1-one. [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry. [Link]

Sources

Method

High-throughput screening assays for phenylethylpiperidine derivatives

Application Note: High-Throughput Screening of Phenylethylpiperidine Derivatives for Biased Mu-Opioid Receptor Agonism Introduction & Scientific Rationale Phenylethylpiperidine derivatives, which include fentanyl and its...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of Phenylethylpiperidine Derivatives for Biased Mu-Opioid Receptor Agonism

Introduction & Scientific Rationale

Phenylethylpiperidine derivatives, which include fentanyl and its structurally related analogues (e.g., carfentanil, 4-ANPP), represent a class of exceptionally potent μ -opioid receptor (MOR) agonists. While these compounds are highly effective for severe pain management, their clinical utility is severely bottlenecked by life-threatening adverse effects, most notably respiratory depression, rapid tolerance, and high abuse liability[1].

Recent pharmacological advancements have elucidated that MOR signaling is pleiotropic. Activation of the G αi/o​ protein pathway mediates the desired antinociceptive (analgesic) effects. Conversely, target phosphorylation by G protein-coupled receptor kinases (GRKs) leads to β -arrestin 2 recruitment, a pathway heavily implicated in receptor desensitization, tolerance, and respiratory depression[1].

To discover safer analgesics, modern drug development focuses on identifying biased agonists (e.g., TRV130/Oliceridine, PZM21) or positive allosteric modulators (PAMs) that preferentially activate the G-protein pathway while minimizing β -arrestin recruitment[1][2]. This application note details a robust, self-validating High-Throughput Screening (HTS) workflow to evaluate phenylethylpiperidine libraries for functional bias using orthogonal cAMP and β -arrestin assays.

Mechanistic Overview

MOR_Signaling cluster_Gprotein G-Protein Pathway (Analgesia) cluster_Arrestin β-Arrestin Pathway (Adverse Effects) Ligand Phenylethylpiperidine MOR Mu-Opioid Receptor Ligand->MOR Binding Gi Gαi/o Subunits MOR->Gi Activation GRK GRK Phosphorylation MOR->GRK Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP bArr β-Arrestin 2 GRK->bArr Desens Internalization bArr->Desens

MOR signaling bifurcation: G-protein (analgesia) vs. β-arrestin (adverse effects).

Assay Design & Causality

To accurately quantify pathway bias, two distinct, miniaturizable (384/1536-well) assays are employed. As an Application Scientist, it is critical to understand why these specific assay chemistries are chosen over traditional methods:

  • G-Protein Pathway (cAMP TR-FRET): Because MOR couples to G αi/o​ , agonists inhibit cAMP production. To measure this, cells are stimulated with forskolin (an AC activator) to artificially raise baseline cAMP levels[3]. The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Causality for HTS: TR-FRET is chosen over standard ELISA because it is a homogeneous "mix-and-read" format requiring no wash steps. The time-resolved nature of the lanthanide (Europium/Terbium) donor eliminates short-lived background auto-fluorescence commonly exhibited by synthetic library compounds, ensuring high signal-to-noise ratios[3][4].

  • β -Arrestin Recruitment (Enzyme Fragment Complementation - EFC): This assay utilizes a split β -galactosidase ( β -gal) system. The MOR is fused to a small enzyme fragment (ProLink), and β -arrestin is fused to a larger Enzyme Acceptor.

    • Causality for HTS: Upon ligand-induced β -arrestin recruitment, the fragments complement to form functional β -gal, which cleaves a chemiluminescent substrate. This provides massive signal amplification and a wide dynamic range, critical for detecting the subtle partial agonism characteristic of biased phenylethylpiperidines[2].

Experimental Protocols

HTS_Workflow Prep Cell Prep (CHO/U2OS) Dispense Compound Dispensing Prep->Dispense Incubate Incubation (30-90 min) Dispense->Incubate Detect TR-FRET / Luminescence Incubate->Detect Analyze Data Analysis (Bias Factor) Detect->Analyze

High-throughput screening workflow for MOR functional assays.

Protocol A: TR-FRET cAMP Accumulation Assay (G αi/o​ Activation)

Self-Validation Checkpoint: A Z'-factor > 0.6 must be achieved using a reference agonist (e.g., DAMGO) versus vehicle control to validate plate-to-plate consistency.

  • Cell Preparation: Culture CHO-K1 cells stably expressing human MOR. Harvest and resuspend in stimulation buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX to prevent cAMP degradation by phosphodiesterases). Note: BSA is critical as phenylethylpiperidines are highly lipophilic and prone to non-specific plastic binding.

  • Cell Plating: Dispense 1,000 cells/well (in 5 µL) into a 384-well white opaque microplate[3].

  • Compound Addition: Transfer 50 nL of phenylethylpiperidine derivatives (10-point dose-response, 10 µM to 0.1 nM) using an acoustic liquid handler (e.g., Echo) to eliminate tip carryover.

  • Forskolin Stimulation: Add 5 µL of stimulation buffer containing forskolin (final concentration typically EC 80​ , ~1-5 µM) to induce cAMP production[3].

  • Incubation: Incubate the plate at room temperature (22°C) for 30 minutes[5].

  • Detection Reagents: Add 10 µL of Europium-cAMP tracer and 10 µL of ULight-anti-cAMP antibody working solutions[5].

  • Signal Acquisition: Incubate for 1 hour. Read the TR-FRET signal on a compatible microplate reader using excitation at 320/340 nm and dual emission at 615 nm (donor) and 665 nm (acceptor)[4][5].

Protocol B: EFC β -Arrestin Recruitment Assay

Self-Validation Checkpoint: Signal-to-background (S/B) ratio must exceed 5.0 using a full agonist (e.g., Fentanyl) to ensure adequate dynamic range for detecting partial agonists.

  • Cell Plating: Seed PathHunter U2OS-OPRM1 cells (co-expressing ProLink-MOR and EA- β -arrestin) at 2,500 cells/well in 10 µL of assay media into a 384-well plate. Incubate overnight at 37°C, 5% CO 2​ [2].

  • Compound Addition: Add 2.5 µL of 5X compound dilutions to the respective wells. Include DAMGO and Morphine as balanced and partially biased reference controls, respectively.

  • Incubation: Incubate for 90 minutes at 37°C to allow for receptor phosphorylation and arrestin translocation.

  • Detection: Add 6 µL of PathHunter Detection Reagent (containing the chemiluminescent substrate).

  • Signal Acquisition: Incubate for 60 minutes at room temperature in the dark. Read luminescence on a microplate reader.

Data Presentation & Bias Quantification

To determine ligand bias, the operational model of agonism is used to calculate the bias factor ( ΔΔlog(τ/KA​) ). The table below summarizes expected pharmacological profiles for reference compounds, demonstrating how data should be structured for phenylethylpiperidine screening hits.

Compound ClassCompound NamecAMP Inhibition (pEC 50​ )cAMP E max​ (%) β -Arrestin (pEC 50​ ) β -Arrestin E max​ (%)Pathway Bias
Endogenous PeptideDAMGO8.21007.8100Balanced (Reference)
PhenylethylpiperidineFentanyl8.61008.195Balanced / Slight β -arr
PhenylethylpiperidineCarfentanil9.81009.298Balanced
Biased AgonistTRV1308.090< 5.0< 15Highly G-Protein Biased
Biased AgonistPZM218.185< 5.0< 10Highly G-Protein Biased

Note: E max​ values are normalized to the maximal response of DAMGO.

Trustworthiness & Troubleshooting

  • Auto-fluorescence Interference: Phenylethylpiperidines with extended aromatic systems may auto-fluoresce. The TR-FRET delay time (typically 20-50 µs) ensures short-lived background fluorescence decays before signal integration, validating the assay's chemical resilience[4].

  • Receptor Reserve Discrepancies: The cAMP assay often exhibits a higher receptor reserve than the β -arrestin assay. A compound might appear as a full agonist in the cAMP assay but a partial agonist in the β -arrestin assay simply due to signal amplification differences. Utilizing the operational model to calculate ΔΔlog(τ/KA​) corrects for this system bias, ensuring the observed ligand bias is genuine[2].

  • Edge Effects: 384-well plates are highly susceptible to evaporation at the edges, which concentrates DMSO and reagents, skewing HTS data. Always utilize breathable seals during 37°C incubations and consider filling the outer perimeter wells with PBS if edge effects persist.

References

  • Title: Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles Source: mdpi.com URL: [Link]

  • Title: Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor Source: pnas.org URL: [Link]

  • Title: Modulation of the MOP Receptor (μ Opioid Receptor) by Imidazo[1,2-a]imidazole-5,6-Diones: In Search of the Elucidation of the Mechanism of Action Source: mdpi.com URL: [Link]

  • Title: In Vitro Approach to Evaluating Opioid Receptor Subtype Specificity Source: dtic.mil URL: [Link]

  • Title: Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays Source: moleculardevices.com URL: [Link]

Sources

Application

Characterizing the Bioactivity of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one: A Cell-Based Assay Approach

An Application and Protocol Guide Introduction The compound 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one is a novel molecule whose biological targets and therapeutic potential are not yet fully characterized in...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide

Introduction

The compound 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one is a novel molecule whose biological targets and therapeutic potential are not yet fully characterized in public literature. However, its chemical structure, featuring a piperidine ring and a phenylethanone moiety, is a common scaffold in medicinal chemistry, often associated with activity at central nervous system (CNS) targets.[1] Specifically, these structural motifs are present in a wide array of compounds that interact with G-Protein Coupled Receptors (GPCRs) and monoamine transporters, two of the most important classes of drug targets for neurological and psychiatric disorders.[2][3][4]

This guide provides a comprehensive, hypothesis-driven framework for the initial characterization of this compound's activity using a panel of robust, cell-based assays. As a Senior Application Scientist, the proposed workflow is designed not merely as a set of instructions, but as a logical, self-validating system to guide researchers in drug discovery and development. We will begin with a critical assessment of general cellular toxicity to establish a viable concentration range for subsequent functional assays. We will then proceed with a suite of assays designed to probe for activity at major GPCR signaling pathways (Gs/Gi and Gq) and to assess potential interactions with monoamine transporters and monoamine oxidase (MAO) enzymes. Each protocol is explained with an emphasis on the underlying scientific principles, ensuring that the experimental choices are clear and justified.

Section 1: Foundational Analysis - General Cytotoxicity Assessment

Rationale: Before investigating specific functional activities, it is imperative to determine the concentration range at which 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one exhibits no general cytotoxic effects.[5] A compound that kills cells can produce false positives or uninterpretable data in functional assays that rely on healthy, metabolically active cells. The MTT assay is a standard, reliable colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[6][7] The assay measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[8]

Protocol: MTT Cytotoxicity Assay

Principle: Metabolically active cells reduce MTT to insoluble purple formazan. The amount of formazan produced, measured by absorbance after solubilization, is directly proportional to the number of viable cells.[9]

Materials:

  • HEK293 cells (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one (Test Compound)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in an appropriate solvent (e.g., DMSO or sterile water). Perform serial dilutions in serum-free medium to create a range of 2X final concentrations (e.g., from 200 µM down to 0.1 µM).

  • Cell Treatment: Carefully remove the culture medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., 10% DMSO) as a positive control.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes, ensuring all crystals are dissolved.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot % Viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

  • For subsequent functional assays, use concentrations well below the CC₅₀ (e.g., at which >90% viability is observed).

ParameterDescription
Cell Line HEK293 (or other suitable line)
Seeding Density 1 x 10⁴ cells/well
Compound Conc. Serial dilution (e.g., 100 µM to 0.05 µM)
Incubation Time 24-48 hours
MTT Incubation 3-4 hours
Readout Absorbance at 570 nm

Section 2: GPCR Activity Profiling

Rationale: GPCRs are the largest family of cell surface receptors and a primary target for approximately one-third of all marketed drugs.[3][10][11] They transduce extracellular signals into intracellular responses via heterotrimeric G proteins, which are classified into several families (Gs, Gi, Gq, G12/13) based on their alpha subunit.[3] We will screen for activity at the two most common signaling pathways: Gs/Gi, which modulate cyclic AMP (cAMP) levels, and Gq, which stimulates intracellular calcium release.[12]

Gs/Gi-Coupled Receptor Activity via cAMP Assay

Principle: Gs-coupled receptors activate adenylyl cyclase, increasing intracellular cAMP levels. Conversely, Gi-coupled receptors inhibit adenylyl cyclase, leading to a decrease in cAMP.[3] Modern cAMP assays often use genetically encoded biosensors, such as a modified luciferase that emits light in response to cAMP binding, providing a highly sensitive and quantitative readout.[2][13]

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_ligand cluster_gprotein cluster_downstream GPCR GPCR Gs Gs GPCR->Gs Activates Gi Gi GPCR->Gi Activates Gq Gq GPCR->Gq Activates AC Adenylyl Cyclase cAMP ↑ cAMP AC->cAMP no_cAMP ↓ cAMP PLC Phospholipase C (PLC) Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 Ligand Test Compound (Agonist) Ligand->GPCR Binds Gs->AC Stimulates (+) Gi->AC Inhibits (-) Gq->PLC Stimulates (+) PKA PKA cAMP->PKA Activates PKC PKC Ca2->PKC Activates Workflow start Start plate_cells Plate transporter-expressing cells in 96-well plate start->plate_cells incubate_overnight Incubate 20-24 hours plate_cells->incubate_overnight add_compound Add test compound or known inhibitor (control) incubate_overnight->add_compound incubate_compound Incubate for 10-15 min add_compound->incubate_compound add_dye Add fluorescent transporter substrate incubate_compound->add_dye read_kinetic Measure fluorescence kinetically (bottom-read mode) add_dye->read_kinetic analyze Analyze data: Calculate % Inhibition and IC₅₀ read_kinetic->analyze end End analyze->end

Caption: Workflow for a fluorescent neurotransmitter uptake assay.

Protocol: Fluorescent Neurotransmitter Uptake Inhibition Assay This protocol is based on the principles of the Molecular Devices Neurotransmitter Transporter Uptake Assay Kit. [14][15] Materials:

  • HEK293 cells stably expressing a human monoamine transporter (hSERT, hDAT, or hNET)

  • Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye)

  • Known transporter inhibitors for positive controls (e.g., Fluoxetine for SERT)

  • Black-walled, clear-bottom 96-well plates

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in black-walled, clear-bottom plates at a density that will yield a confluent monolayer the next day (e.g., 40,000-60,000 cells/well). [14]2. Compound Addition: The next day, add various concentrations of the test compound to the wells. Include wells with a known inhibitor as a positive control and vehicle-only wells for maximum uptake (negative control).

  • Pre-incubation: Incubate the plate with the compound for 10-15 minutes at room temperature.

  • Substrate Addition: Prepare the fluorescent substrate/masking dye solution according to the kit protocol. Add this solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a bottom-read fluorescence microplate reader and begin measuring fluorescence intensity every 30-60 seconds for 30-60 minutes. The uptake of the fluorescent substrate into the cells results in an increase in signal over time. [16] Data Analysis:

  • Determine the rate of uptake (slope of the linear portion of the kinetic curve) for each well.

  • Calculate the percent inhibition for each concentration of the test compound:

    • % Inhibition = [1 - (Rate with Compound / Rate with Vehicle)] x 100

  • Plot % Inhibition against the log of compound concentration to determine the IC₅₀.

ParameterDescription
Cell Lines HEK293-hSERT, HEK293-hDAT, HEK293-hNET
Assay Format Homogeneous, no-wash, kinetic fluorescence
Readout Rate of increase in fluorescence intensity
Controls Vehicle (0% inhibition), Known Inhibitor (100% inhibition)

Section 4: Monoamine Oxidase (MAO) Inhibition Assay

Rationale: Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, playing a crucial role in neurotransmitter metabolism. [17]Inhibition of MAO is a therapeutic strategy for depression and Parkinson's disease. [18]A fluorometric assay can be used to measure MAO activity in cell lysates by detecting hydrogen peroxide (H₂O₂), a byproduct of the MAO reaction. [19] Principle: In the presence of horseradish peroxidase (HRP), a non-fluorescent probe reacts with the H₂O₂ produced by MAO activity to generate a highly fluorescent product. The fluorescence intensity is directly proportional to MAO activity. [18] Protocol: Fluorometric MAO-B Activity Assay This protocol is based on established fluorometric methods for measuring MAO activity. [18] Materials:

  • SH-SY5Y cells (human neuroblastoma line with endogenous MAO-B activity)

  • Cell Lysis Buffer (e.g., RIPA buffer)

  • Amplex® Red reagent (or similar H₂O₂ probe)

  • Horseradish Peroxidase (HRP)

  • MAO-B Substrate (e.g., benzylamine)

  • MAO-B specific inhibitor (e.g., Selegiline) for positive control

  • Black 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Treatment: Culture SH-SY5Y cells in a suitable plate. Treat the cells with various concentrations of the test compound for a chosen period (e.g., 1-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add 50-100 µL of ice-cold cell lysis buffer. Incubate on ice for 30 minutes. [18]3. Lysate Collection: Centrifuge the plate to pellet cell debris and transfer the supernatant (cell lysate) to a new, cold black 96-well plate.

  • Reaction Mixture: Prepare a reaction mixture containing the H₂O₂ probe, HRP, and MAO-B substrate in a reaction buffer.

  • Initiate Reaction: Add the reaction mixture to the cell lysates.

  • Incubation: Incubate the plate at 37°C, protected from light, for 30-60 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission appropriate for the chosen probe (e.g., ~540 nm Ex / ~590 nm Em for resorufin). [18] Data Analysis:

  • Calculate the percent inhibition of MAO-B activity for each concentration of the test compound relative to the vehicle-treated control.

  • Plot % Inhibition against the log of compound concentration to determine the IC₅₀.

Conclusion and Future Directions

This application guide outlines a systematic, multi-assay approach to perform a primary characterization of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one. By starting with a cytotoxicity assessment and proceeding through functional screens for GPCR, monoamine transporter, and MAO activity, researchers can efficiently generate a comprehensive initial profile of the compound's biological effects.

Positive "hits" from this screening panel should be followed by more detailed secondary assays. For example, if a compound shows activity in the cAMP or calcium flux assays, it should then be tested against a panel of cell lines each expressing a single, known GPCR to identify the specific receptor target(s). Similarly, initial hits in the transporter assay should be followed by dose-response curves for each of the three main transporters to determine potency and selectivity. This structured approach ensures a logical and efficient progression from initial screening to lead optimization in the drug discovery process.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Bio-protocol. (2025). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer).
  • Strey, A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. Retrieved from [Link]

  • University of California, San Francisco. (n.d.). CALCIUM FLUX PROTOCOL.
  • Strey, A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: MTT Assay for Cytotoxicity Testing of CL-197.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol. Retrieved from [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Retrieved from [Link]

  • Hiranita, T., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. Retrieved from [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. Retrieved from [Link]

  • Marin Biologic Laboratories. (2025). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Bio-protocol. (2025). Flow Cytometric Analysis of Calcium Influx Assay in T cells. Retrieved from [Link]

  • University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux. Retrieved from [Link]

  • Current Protocols in Pharmacology. (2001). Uptake and release of neurotransmitters. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • BioTechniques. (2002). Rapid and Efficient Method for Suspending Cells for Neurotransmitter Uptake Assays.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide.
  • BenchChem. (2025). Application Notes and Protocols: Cell-Based Assay for Determining MAO-B Inhibition by Milacemide Hydrochloride.
  • MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Retrieved from [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Retrieved from [Link]

  • Elabscience. (2021). Monoamine Oxidases (MAO) activity assay: obtain a amount of effective data in a short time. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[4-(aminomethyl)piperidin-1-yl]-2-phenylethan-1-one. Retrieved from [Link]

  • ResearchGate. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Retrieved from [Link]

  • Archiv der Pharmazie. (2021). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Retrieved from [Link]

  • BenchChem. (2025). Potential Therapeutic Targets of 4-(phenylethynyl)piperidin-4-ol: A Technical Guide.
  • Open Exploration Publishing. (2023). Acryl-3,5-bis(2,4-difluorobenzylidene)-4-piperidone targeting cellular JUN proto-oncogene, AP-1 transcription factor subunit inhibits head and neck squamous cell carcinoma progression. Retrieved from [Link]

Sources

Method

Advanced Bioanalytical Protocol: LC-MS/MS Quantification of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one in Biological Matrices

Executive Summary The accurate quantification of basic amine therapeutics and their intermediates in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) profiling. This application note de...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of basic amine therapeutics and their intermediates in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) profiling. This application note details a highly selective, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the quantification of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one . By integrating Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction with Biphenyl stationary phase chromatography, this protocol systematically eliminates phospholipid-induced matrix effects while optimizing the chromatographic retention of highly polar, basic analytes.

Mechanistic Insights & Analytical Rationale

1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one (Molecular Weight: 232.32 g/mol ) presents distinct bioanalytical challenges. Structurally, it consists of a highly polar primary aliphatic amine (aminomethyl group) attached to a piperidine ring, coupled via an amide bond to a lipophilic phenylacetyl moiety.

  • The Matrix Effect Challenge: Basic amines are notoriously susceptible to ion suppression in positive electrospray ionization (ESI+) caused by endogenous glycerophospholipids present in plasma and serum [1]. Standard protein precipitation (PPT) fails to remove these lipids, leading to unpredictable assay variability.

  • The Chromatographic Challenge: The primary amine possesses a high pKa (~10.0). Under standard acidic LC conditions (pH ~2.7), the molecule is fully protonated. On traditional alkyl (C18) columns, this leads to poor retention, secondary interactions with unendcapped surface silanols, and severe peak tailing.

  • The Mechanistic Solution: To overcome these hurdles, this protocol employs MCX Solid Phase Extraction (SPE) [2]. MCX leverages the protonated state of the amine at low pH to trap the analyte via strong electrostatic interactions, allowing aggressive 100% organic washes to completely strip away neutral lipids and phospholipids. For chromatographic separation, a Biphenyl stationary phase is utilized. The biphenyl ligand provides orthogonal π−π dipole interactions with the phenylacetyl group of the analyte, ensuring superior retention and sharp peak shapes without the need for column-degrading high-pH mobile phases[3].

Workflow A Biological Sample (Plasma/Urine) B Internal Standard (IS) Spiking A->B C Mixed-Mode Cation Exchange (MCX) SPE B->C D Biphenyl Column UHPLC Separation C->D E ESI+ MS/MS Detection (MRM) D->E F Data Processing & Validation E->F

Figure 1: End-to-end LC-MS/MS bioanalytical workflow for basic amine quantification.

Experimental Design & Self-Validating Systems

To guarantee data trustworthiness and regulatory compliance, this protocol is designed as a self-validating system adhering strictly to the FDA 2018 Bioanalytical Method Validation (BMV) Guidance for Industry [4].

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a deuterated analog (e.g., d5​ -phenylacetyl derivative) is mandatory. Because the SIL-IS shares the exact physicochemical properties of the analyte, it co-elutes chromatographically. This perfectly normalizes any run-to-run variations in SPE recovery or residual ESI ion suppression, ensuring the assay remains internally calibrated [2].

  • Quality Control (QC) Bracketing: Every analytical batch must include a calibration curve ( R2≥0.99 ) bracketed by QC samples at four distinct concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).

Step-by-Step Methodologies

Reagent and Buffer Preparation
  • SPE Load Buffer: 4% Phosphoric acid ( H3​PO4​ ) in LC-MS grade water.

  • SPE Wash 1 (Aqueous): 2% Formic acid in LC-MS grade water.

  • SPE Wash 2 (Organic): 100% LC-MS grade Methanol.

  • SPE Elution Buffer: 5% Ammonium Hydroxide ( NH4​OH ) in 50:50 Acetonitrile:Methanol. (Causality: Must be prepared fresh daily. Ammonia is highly volatile; its depletion will result in failure to neutralize the amine, leading to catastrophic loss of recovery).

Mixed-Mode Cation Exchange (MCX) SPE Protocol
  • Aliquot & Spike: Transfer 100 µL of biological matrix (plasma/urine) into a 96-well plate. Add 10 µL of SIL-IS working solution (100 ng/mL) and vortex for 30 seconds.

  • Acidification: Add 100 µL of SPE Load Buffer (4% H3​PO4​ ) to the sample.

    • Causality: This forces the sample pH to ~2.0, well below the pKa of the primary amine. The analyte becomes 100% positively charged, ensuring optimal ionic binding to the negatively charged sulfonic acid groups on the MCX sorbent [1].

  • Load: Transfer the acidified sample to an Oasis MCX µElution 96-well plate. Apply a gentle vacuum (approx. 2-4 in Hg) to draw the sample through the sorbent bed.

  • Wash 1 (Polar Interference Removal): Add 200 µL of SPE Wash 1.

    • Causality: The acidic aqueous wash removes hydrophilic endogenous salts and proteins while the analyte remains locked to the sorbent via strong ionic bonds.

  • Wash 2 (Lipid Removal): Add 200 µL of SPE Wash 2.

    • Causality: The 100% organic wash disrupts hydrophobic interactions, washing away neutral lipids and ion-suppressing glycerophospholipids without eluting the ionically-bound analyte [2].

  • Elute: Add 2 x 25 µL of SPE Elution Buffer. Apply vacuum.

    • Causality: The high pH of the ammonia neutralizes the primary amine (converting it to a free base). The ionic bond is broken, and the organic solvent releases the analyte into the collection plate.

  • Dilution: Dilute the eluate with 150 µL of Mobile Phase A.

    • Causality: Matches the sample solvent strength to the initial LC gradient conditions, preventing solvent-effect peak distortion (fronting/splitting) upon injection.

SPE Load 1. LOAD Acidified Sample (pH < pKa) Amine is protonated (+) Wash1 2. WASH 1 (Aqueous) 2% Formic Acid Removes polar interferences Load->Wash1 Wash2 3. WASH 2 (Organic) 100% Methanol Removes neutral lipids/phospholipids Wash1->Wash2 Elute 4. ELUTE 5% NH4OH in MeOH/ACN Neutralizes amine, releases analyte Wash2->Elute

Figure 2: Mechanistic steps of Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction.

LC-MS/MS Analytical Conditions

Chromatographic Parameters
  • Column: Restek Raptor Biphenyl, 2.7 µm, 50 x 2.1 mm.

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2.0 µL.

Table 1: UHPLC Gradient Conditions

Time (min)Mobile Phase A (%)Mobile Phase B (%)Rationale
0.0095.05.0High aqueous conditions focus the polar analyte at the column head.
0.5095.05.0Isocratic hold to elute unretained void volume salts.
2.5040.060.0Linear gradient to elute the analyte utilizing π−π interactions.
2.605.095.0Column flush to remove highly lipophilic residual matrix components.
3.505.095.0Hold flush.
3.6095.05.0Return to initial conditions.
4.5095.05.0Re-equilibration for the next injection.
Mass Spectrometry Parameters

Detection is performed using a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

Table 2: MS/MS MRM Transitions

CompoundPrecursor Ion ( [M+H]+ )Product Ion ( m/z )Collision Energy (eV)Role
Target Analyte233.2119.120Quantifier (Phenylacetylium ion)
Target Analyte233.291.135Qualifier (Tropylium ion)
SIL-IS ( d5​ )238.2124.120Internal Standard Quantifier

Validation Acceptance Criteria

To ensure the assay is fit-for-purpose, it must be validated against the metrics outlined in Table 3, derived from authoritative regulatory standards[4].

Table 3: Representative Validation Acceptance Criteria (FDA 2018 BMV)

ParameterExperimental DesignAcceptance Criteria
Accuracy & Precision 5 replicates of LLOQ, LQC, MQC, and HQC across 3 independent batches.Mean bias ±15% ( ±20% for LLOQ); CV ≤15% ( ≤20% for LLOQ).
Matrix Effect (IS-Normalized) Blank matrix from 6 individual lots spiked post-extraction compared to neat standards.IS-normalized Matrix Factor (MF) CV ≤15% across all 6 lots.
Selectivity Analysis of 6 blank matrix lots without IS.Interfering peaks ≤20% of LLOQ response; ≤5% of IS response.
Dilution Integrity Spiked samples above the Upper Limit of Quantification (ULOQ) diluted 1:10 and 1:50 with blank matrix.Accuracy within ±15% of nominal concentration; CV ≤15% .

Conclusion

By strategically combining the orthogonal selectivity of a biphenyl stationary phase with the rigorous sample cleanup of mixed-mode cation exchange SPE, this methodology provides a highly robust, self-validating framework for the quantification of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one. The protocol ensures maximum mitigation of matrix effects, excellent peak symmetry for basic amines, and strict adherence to FDA bioanalytical validation guidelines.

References

  • PubMed / Rapid Communications in Mass Spectrometry (2006)
  • Oxford Academic / The Journal of Applied Laboratory Medicine (2023)
  • LC/MS/MS Analysis of Fentanyl and Related Analogs Using Biocompatible Solid Phase Microextraction (Biphenyl Column Applications)
  • Bioanalytical Method Validation Guidance for Industry (2018)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one. It is designed for researchers, medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one. It is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this and structurally related compounds.

Introduction: Understanding the Molecule

1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one is a bifunctional piperidine derivative. Its purification is complicated by several key structural features:

  • High Basicity: The molecule possesses two basic nitrogen centers: a primary amine on the aminomethyl group and a tertiary amine within the piperidine ring. This high basicity is the primary source of purification challenges, particularly in normal-phase chromatography.[1]

  • Polarity: The presence of two amine groups and a ketone moiety makes the compound relatively polar.

  • Potential for Oxidation: Like many piperidine derivatives, this compound can be susceptible to oxidation, which may lead to discoloration of the final product.[2]

A logical approach to purification is essential for maximizing yield and purity. The following decision tree outlines a general strategy.

Purification_Decision_Tree start Crude Reaction Mixture extraction Acid-Base Extraction (Bulk Impurity Removal) start->extraction is_solid Is the Compound Solid? extraction->is_solid chromatography Flash Column Chromatography (High Resolution) is_solid->chromatography No / Impurities Persist recrystallization Recrystallization (High Purity for Solids) is_solid->recrystallization Yes final_product Pure Compound chromatography->final_product recrystallization->final_product Chromatography_Troubleshooting start Peak Tailing on Silica Gel? add_tea Add 0.5-2% Triethylamine to Mobile Phase start->add_tea Yes still_tails Still Tailing? add_tea->still_tails problem_solved Problem Solved still_tails->problem_solved No change_stationary Switch to Alumina or Reverse-Phase (C18) Silica still_tails->change_stationary Yes change_stationary->problem_solved

Sources

Optimization

Overcoming solubility issues with 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one in assays

Welcome to the Technical Support Center for assay development and compound handling. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-[4-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for assay development and compound handling. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one .

This compound presents a classic dichotomy in drug discovery: it possesses a highly lipophilic phenylacetyl moiety coupled with a basic, hydrophilic aminomethylpiperidine group. This structural duality frequently leads to kinetic solubility failures, "DMSO crash-outs," and erratic assay data if not handled with precise thermodynamic control.

Below is an in-depth, causality-driven troubleshooting guide to ensure robust, reproducible assay performance.

Part 1: Core Troubleshooting & FAQs

Q1: Why does 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one precipitate when diluted from a DMSO stock into my biochemical assay buffer? The Causality: This is a phenomenon known as "aqueous shock" or kinetic precipitation. In a 100% DMSO stock, the free base of the compound is fully solvated. When you perform a rapid, high-ratio dilution (e.g., 1:100) into an aqueous buffer, the DMSO diffuses into the bulk water faster than the compound's primary amine can hydrate and protonate. This creates a localized solvent depletion shell around the hydrophobic phenyl ring, forcing the molecules to aggregate before they can reach thermodynamic equilibrium in the buffer [1].

Q2: Should I purchase the free base or a salt form (e.g., HCl) for my in vitro assays? The Causality: You should unequivocally use a salt form (such as the hydrochloride or trifluoroacetate salt) for aqueous assays. The primary amine on the aminomethyl group has a predicted pKa of ~9.5. While it will eventually protonate at a physiological pH of 7.4, starting with the pre-protonated salt drastically lowers the thermodynamic barrier to dissolution. This allows you to prepare stock solutions directly in water or dilute buffer, bypassing the need for high-concentration DMSO stocks entirely and eliminating the risk of solvent-induced artifacts[2].

Q3: How can I achieve high concentrations (>100 µM) for biophysical assays (e.g., SPR, ITC) without exceeding 1% DMSO? The Causality: For high-concentration requirements, utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD selectively encapsulates the problematic phenyl ring of the compound. Meanwhile, the hydrophilic exterior of the cyclodextrin—alongside the compound's own solvent-facing protonated primary amine—maintains excellent aqueous solubility. This host-guest inclusion complex enhances apparent solubility without altering the compound's covalent structure or ionization state [].

Q4: My cell-based assay shows high well-to-well variability, but I don't see any precipitate under the microscope. Is this a solubility issue? The Causality: Yes. This is a hallmark of micro-precipitation. Sub-visible aggregates (<1 µm) can form even when the solution appears optically clear. These aggregates cause erratic data through two mechanisms: false negatives (due to a reduction in the actual concentration of free, bioavailable drug) or localized toxicity spikes (if a cell actively phagocytoses an aggregate). This must be validated using nephelometry rather than brightfield microscopy [2].

Part 2: Quantitative Data & Troubleshooting Matrix

Table 1: Physicochemical Properties & Solubility Predictors

ParameterValue / PredictionImpact on Assay Design
Molecular Weight ~260.38 g/mol Highly permeable; standard diffusion rates apply.
Predicted pKa (Amine) ~9.5Compound will be >99% protonated at pH 7.4.
LogP (Predicted) ~1.8 - 2.2Moderate lipophilicity; prone to non-specific binding to plastics.
Ideal Stock (Free Base) 100% Anhydrous DMSORequires stepwise dilution to prevent kinetic trapping.
Ideal Stock (HCl Salt) ddH2O or 50 mM HEPESDirect dilution into assay buffer is safe and stable.

Table 2: Rapid Troubleshooting Matrix

SymptomRoot CauseValidated Solution
Cloudy solution upon buffer addition Kinetic precipitation (Aqueous Shock)Use the Stepwise Solvent Equilibration Protocol (See Part 3).
Loss of signal over 4+ hours Non-specific binding to microplateAdd 0.01% CHAPS or Tween-20 to the assay buffer.
High well-to-well variability Micro-aggregation (Sub-visible)Validate true solubility limit using Nephelometry.
Toxicity in cell assays at >50 µM DMSO concentration exceeding 0.5%Switch to HP-β-CD complexation to eliminate DMSO.

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring that you can quantitatively confirm success before proceeding to your primary assay.

Protocol A: Stepwise Solvent Equilibration (The "Anti-Crash" Protocol)

Use this protocol if you are forced to use the Free Base form dissolved in DMSO.

  • Primary Stock: Prepare a 10 mM stock of the free base in 100% anhydrous DMSO. Vortex for 30 seconds and sonicate in a water bath for 2 minutes.

  • Intermediate Dilution (The Critical Step): Create a 1 mM intermediate stock by diluting the primary stock 1:10 into a transition solvent (e.g., 50% DMSO / 50% Assay Buffer). Causality: This gentle polarity shift allows the primary amine to begin hydrating without stripping the solvent shell from the phenyl ring.

  • Final Equilibration: Dilute the intermediate stock 1:100 into your final aqueous assay buffer (pH 7.4) under continuous, rapid vortexing.

  • Validation: Read the final solution in a nephelometer. A turbidity reading of <5 NTU (Nephelometric Turbidity Units) confirms a successful, aggregate-free solution.

Protocol B: HP-β-Cyclodextrin Solubilization Workflow

Use this protocol for biophysical assays requiring >100 µM compound concentrations.

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target assay buffer (e.g., 1X PBS, pH 7.4).

  • Guest Integration: Weigh the solid compound (Free Base or Salt) directly into the HP-β-CD solution to achieve your target concentration (e.g., 1 mM).

  • Thermodynamic Driving: Incubate the suspension on a thermomixer at 37°C and 800 RPM for 4 hours. Causality: The thermal energy overcomes the activation barrier for the phenyl ring to insert into the hydrophobic cavity of the cyclodextrin.

  • Phase Separation: Centrifuge the sample at 14,000 x g for 15 minutes to pellet any un-complexed, insoluble compound.

  • Validation: Carefully decant the supernatant. Measure the exact concentration of the solubilized compound using UV-Vis spectroscopy (λmax ~254 nm for the phenyl ring) against a standard curve.

Part 4: Mechanistic & Workflow Diagrams

Solvent_Equilibration A 1-[4-(Aminomethyl)piperidin-1-yl] -2-phenylethan-1-one (Free Base) B 100% DMSO Stock (10 mM) Thermodynamically Stable A->B Dissolve in anhydrous DMSO C Direct Dilution into Buffer (>1:100 ratio) B->C Standard HTS protocol D Stepwise Dilution (Intermediate 10% DMSO) B->D Modified protocol E Solvent Depletion Shell Rapid Hydrophobic Aggregation C->E Aqueous shock F Gradual Hydration of Primary Amine (pKa ~9.5) D->F Gentle polarity shift G Kinetic Precipitation (Assay Failure) E->G Micro-crystal formation H Homogeneous Assay Solution (Assay Ready) F->H Stable solvation shell

Workflow for preventing kinetic precipitation during aqueous assay dilution.

Cyclodextrin_Mechanics N1 Lipophilic Phenylacetyl Group (Poor Aqueous Solubility) N3 Host-Guest Inclusion Complex (Shielded Hydrophobe) N1->N3 Non-covalent insertion N2 HP-β-Cyclodextrin (Hydrophobic Core / Hydrophilic Shell) N2->N3 Encapsulation N5 Enhanced Apparent Solubility (Bioavailable in Assay) N3->N5 Thermodynamic equilibrium N4 Protonated Aminomethyl Group (Solvent Facing, pKa ~9.5) N4->N5 Synergistic hydration

Mechanistic pathway of HP-β-Cyclodextrin inclusion complexation for solubility enhancement.

References

  • Assay Guidance Manual - Introduction to the Assay Guidance Manual Source: National Center for Advancing Translational Sciences (NCATS) / NCBI Bookshelf URL:[Link][1]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds Source: American Pharmaceutical Review URL:[Link][2]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: Pharmaceutics (via PubMed Central) URL:[Link][4]

Sources

Troubleshooting

Technical Support Center: Mitigating Off-Target Effects of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one

Welcome to the Advanced Application Support Center. This guide is engineered for medicinal chemists, pharmacologists, and drug development professionals actively troubleshooting off-target liabilities associated with the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for medicinal chemists, pharmacologists, and drug development professionals actively troubleshooting off-target liabilities associated with the 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one scaffold.

This bifunctional molecule—featuring a highly basic primary amine (aminomethyl) and a lipophilic core (phenylacetyl)—is a versatile building block in drug discovery. However, these exact physicochemical properties frequently trigger severe off-target effects, including hERG potassium channel blockade and aminergic GPCR promiscuity[1]. This guide provides causality-driven troubleshooting, self-validating experimental protocols, and structural optimization strategies to rescue your lead compounds.

Section 1: Troubleshooting hERG & Cardiovascular Liabilities

Q: Why does this compound consistently flag as a severe hERG liability in our automated patch-clamp assays?

The Causality: The hERG (human Ether-à-go-go-Related Gene) potassium channel possesses a large central cavity lined with aromatic residues, specifically Tyr652 and Phe656. Your scaffold perfectly mimics the classic hERG pharmacophore: a lipophilic aromatic ring paired with a basic amine. At physiological pH (7.4), the primary amine (pKa ~9.5) is heavily protonated. This cation engages in strong electrostatic cation-π interactions with the Tyr652 residue, while the lipophilic phenyl ring undergoes π-π stacking with Phe656. This dual-anchor binding locks the channel in a closed state, leading to QT prolongation[2].

HERG_Mech A 1-[4-(Aminomethyl)piperidin-1-yl] -2-phenylethan-1-one B Protonated Amine (pKa ~9.5) A->B Physiological pH C Lipophilic Phenyl Ring (High cLogP) A->C Hydrophobic nature D hERG Central Cavity (Tyr652 / Phe656) B->D Cation-π Interaction C->D π-π Stacking E QT Prolongation (Cardiotoxicity) D->E Channel Blockade

Mechanism of hERG channel blockade by the basic amine and lipophilic core.

Q: What is the most effective protocol to reduce this hERG affinity without losing primary target potency?

The Solution: You must decouple the basicity from the pharmacophore. Modulating the pKa of the basic nitrogen or decreasing overall lipophilicity are the most reliable strategies[2].

Protocol 1: Self-Validating pKa Modulation via Fluorination

This protocol utilizes inductive electron withdrawal to lower pKa without adding steric bulk that might disrupt primary target binding[3].

  • In Silico Profiling: Calculate the baseline pKa and cLogD of your hit compound.

  • Structural Modification: Synthesize the 4-fluoro analogue (e.g., utilizing a 4-aminomethyl-4-fluoropiperidine building block). The highly electronegative fluorine exerts a strong inductive pull through the sigma bonds, withdrawing electron density from the primary amine.

  • Empirical pKa Determination: Perform potentiometric titration.

    • Self-Validation Check: If the pKa does not drop by at least 1.0–1.5 units (down to ~8.0), the inductive effect is insufficient. You must pivot to stronger electron-withdrawing groups (e.g., difluoroethyl)[4].

  • In Vitro hERG Assessment: Evaluate the fluorinated analogue in a whole-cell automated patch-clamp assay (CHO cells stably expressing hERG) holding at -80 mV.

  • Data Correlation: If the pKa drops but hERG IC50 remains <10 µM, the liability is driven by lipophilicity (cLogP), not basicity. Proceed immediately to Protocol 2 (Oxygenation).

Section 2: Addressing Aminergic GPCR Promiscuity

Q: Our broad-panel radioligand binding assays show >50% off-target inhibition at 10 µM against 5-HT, Dopamine, and Sigma receptors. How do we engineer this out?

The Causality: The 4-aminomethylpiperidine motif is a structural mimic of endogenous monoamines (serotonin, dopamine, norepinephrine). The primary amine easily accesses and forms a salt bridge with the highly conserved aspartate residue (Asp3.32) located in the orthosteric binding pocket of almost all aminergic GPCRs.

Protocol 2: Steric Exclusion & Lipophilicity Reduction

This protocol uses steric hindrance to prevent the amine from adopting the bioactive conformation required for off-target GPCR binding.

  • N-Alkylation / Alpha-Substitution: Convert the primary amine to a secondary amine (N-methyl) or introduce a methyl group at the alpha-carbon of the aminomethyl group. This creates a chiral center and restricts conformational flexibility.

  • Oxygenation: Introduce an ether linkage or hydroxyl group on the phenylacetyl ring. This lowers cLogP and increases Polar Surface Area (PSA), preventing the molecule from burying into the deep, hydrophobic GPCR pockets[1].

  • Counter-Screening: Conduct a radioligand displacement assay focusing on 5-HT2B and D2 receptors.

    • Self-Validation Check: A rightward shift in the binding curve confirms successful steric clash in the orthosteric pocket. If binding persists, the molecule is likely binding allosterically, requiring a complete redesign of the phenylacetyl tail.

Optimization_Workflow S1 Step 1: In Silico Profiling Calculate pKa, cLogD, and PSA S2 Step 2: Structural Modification Fluorination or Steric Hindrance S1->S2 Identify liabilities S3 Step 3: In Vitro hERG Assay Automated Patch-Clamp (Cav/Nav) S2->S3 Synthesize analogues S4 Step 4: GPCR Counter-Screening Radioligand Binding (5-HT, DA) S3->S4 If hERG > 30 µM S5 S5 S4->S5 If GPCR binding < 50%

Step-by-step experimental workflow for profiling and mitigating off-target effects.

Section 3: Quantitative Summary of Structural Modifications

Use the following data matrix to predict the physicochemical impact of your proposed structural modifications on the 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one scaffold.

Structural ModificationTarget Physicochemical EffectImpact on hERG AffinityImpact on Aminergic GPCRs
Unmodified Scaffold Baseline (pKa ~9.5, high cLogP)High Liability (IC50 < 1 µM)High (Broad promiscuity)
4-Fluoro Substitution Reduces amine pKa via inductionSignificantly ReducedModerately Reduced
N-Methylation Increases steric bulk at amineUnchanged/Slightly ReducedSignificantly Reduced
Phenyl Ring Hydroxylation Lowers cLogP, increases PSASignificantly ReducedUnchanged
Zwitterion Formation Limits membrane permeabilityAbrogatedAbrogated

References

  • Design, Synthesis, and Evaluation of a Novel 4-Aminomethyl-4-fluoropiperidine as a T-Type Ca2+ Channel Antagonist Journal of Medicinal Chemistry URL:[Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Drug Hunter URL:[Link]

  • Reducing hERG Inhibition in the Design of Potent and Bioavailable Indazole cGAS Inhibitors ACS Medicinal Chemistry Letters URL:[Link]

  • Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide Journal of Medicinal Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one

Welcome to the technical support center for 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of enhancing the oral bioavailability of this compound. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address challenges you may encounter in your research.

Understanding the Bioavailability Challenge

The molecule 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one, a piperidine derivative, presents several potential hurdles to achieving optimal oral bioavailability. These challenges often stem from a combination of physicochemical properties and physiological processes. A thorough understanding of these factors is the first step toward developing effective solutions.

Key factors that can influence the bioavailability of this compound include:

  • Poor aqueous solubility: Many piperidine derivatives exhibit limited solubility in water, which can hinder their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1][2]

  • First-pass metabolism: The compound may be extensively metabolized in the gut wall or liver before it reaches systemic circulation, significantly reducing the amount of active drug.[3][4][5]

  • Efflux transporter activity: The compound could be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it back into the intestinal lumen, thereby limiting its absorption.[6][7]

Troubleshooting Guide: Addressing Suboptimal Oral Bioavailability

If you are observing lower-than-expected plasma concentrations of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one after oral administration in your animal models, consider the following troubleshooting steps.

Issue 1: Low and Variable Plasma Exposure

Potential Cause: Poor aqueous solubility leading to incomplete dissolution in the GI tract.

Troubleshooting & Optimization:

  • Solubility Assessment: The first crucial step is to determine the equilibrium solubility of the compound in various pharmaceutically relevant media.[8] This data will inform your formulation strategy.

  • Formulation Strategies: For poorly soluble compounds, several formulation approaches can be employed to improve dissolution and absorption.[9][10][11][12]

    • Co-solvents and Surfactants: Utilize aqueous solutions containing co-solvents (e.g., PEG 400, propylene glycol) or surfactants to enhance solubility.[13][14]

    • Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) can be particularly effective for lipophilic compounds.[11][15][16]

    • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can improve the dissolution rate.[11][17]

    • Amorphous Solid Dispersions (ASDs): Creating a solid dispersion of the drug in a polymer matrix can significantly enhance solubility and dissolution.[8][18]

Experimental Protocol: Simple Formulation Screening

Objective: To identify a suitable vehicle for initial in vivo studies.

Materials:

  • 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one

  • Various vehicles: Saline, 5% Dextrose in Water (D5W), PEG 400, Propylene glycol, Solutol HS 15, Cremophor EL, Corn oil.

  • Vortex mixer, sonicating bath, heating block.

Procedure:

  • Weigh out a fixed amount of the compound (e.g., 5 mg) into separate vials.

  • Add a fixed volume of each vehicle (e.g., 1 mL) to the respective vials.

  • Vortex each vial for 2 minutes.

  • If not fully dissolved, sonicate for 15 minutes.

  • If still not dissolved, gently heat the solution (e.g., to 40-50°C) while vortexing intermittently.

  • Visually assess the solubility in each vehicle.

  • For promising vehicles, consider preparing a small range of concentrations to determine the saturation solubility.

Issue 2: High Apparent Oral Clearance

Potential Cause: Extensive first-pass metabolism in the liver and/or gut wall.[3][4]

Troubleshooting & Optimization:

  • In Vitro Metabolic Stability: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes to determine the intrinsic clearance of the compound.[19] This will provide an indication of its susceptibility to metabolism.

  • Prodrug Approach: If the compound is rapidly metabolized, a prodrug strategy can be employed to mask the metabolically labile sites. For amine-containing compounds, various prodrug strategies exist.[20][21][22]

    • N-Mannich bases: These can increase lipophilicity and suppress the pKa of the amine.[20]

    • N-Phosphonooxymethyl prodrugs: This approach can improve water solubility.[23][24]

  • Route of Administration Comparison: Compare the plasma exposure after oral and intravenous (IV) administration. A significant difference in exposure (low oral bioavailability) is a strong indicator of first-pass metabolism.[25]

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of the compound to metabolism by liver enzymes.

Materials:

  • 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one

  • Liver microsomes (from the species of interest, e.g., rat, human)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Positive control compound with known metabolic stability (e.g., Verapamil)

  • LC-MS/MS system

Procedure:

  • Pre-incubate the compound and positive control with liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Issue 3: Good In Vitro Permeability but Poor In Vivo Absorption

Potential Cause: The compound is a substrate for intestinal efflux transporters, such as P-glycoprotein (P-gp).[6][26]

Troubleshooting & Optimization:

  • Bidirectional Caco-2 Assay: This is the standard in vitro method to assess if a compound is a substrate for efflux transporters.[27][28] A significantly higher transport from the basolateral to the apical side (B-A) compared to the apical to basolateral side (A-B) indicates active efflux.[19]

  • Co-administration with an Inhibitor: In preclinical studies, co-administering the compound with a known P-gp inhibitor (e.g., Verapamil, Cyclosporine A) can help confirm if efflux is a limiting factor in vivo.[19] An increase in plasma exposure in the presence of the inhibitor would support this hypothesis.

  • Structural Modification: If efflux is confirmed to be a major issue, structural modifications to the compound may be necessary to reduce its affinity for the transporter.[29]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

Objective: To determine if the compound is a substrate for efflux transporters.

Materials:

  • Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts)

  • Hanks' Balanced Salt Solution (HBSS)

  • 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one

  • Control compounds for high and low permeability (e.g., Propranolol and Atenolol)

  • LC-MS/MS system

Procedure:

  • Wash the Caco-2 cell monolayers with pre-warmed HBSS.

  • For A-B permeability, add the compound to the apical (A) side and fresh HBSS to the basolateral (B) side.

  • For B-A permeability, add the compound to the basolateral (B) side and fresh HBSS to the apical (A) side.

  • Incubate at 37°C with gentle shaking.

  • At various time points, take samples from the receiver compartment (B for A-B, A for B-A).

  • Analyze the samples by LC-MS/MS to determine the concentration of the compound.

  • Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (Papp B-A / Papp A-B).

Frequently Asked Questions (FAQs)

Q1: My compound shows good solubility in my formulation, but the in vivo exposure is still low and variable. What should I investigate next?

A1: If you have optimized the formulation to ensure good solubility, the next logical steps are to investigate potential metabolic instability and efflux transporter activity. Low and variable exposure despite good solubility often points towards high first-pass metabolism, where the drug is cleared before it can reach systemic circulation.[19] Additionally, if the compound is a substrate for efflux pumps in the intestine, it may be actively transported back into the gut lumen, limiting its absorption.

Q2: I have good Caco-2 permeability data, but the oral bioavailability in rats is very low. What could be the reason for this discrepancy?

A2: This is a classic scenario that often points to extensive first-pass metabolism.[19] The Caco-2 model is an excellent tool for assessing intestinal permeability but does not fully replicate the metabolic capacity of the liver.[19] A compound can be well-absorbed from the intestine into the portal vein but then be rapidly metabolized in the liver before it can reach systemic circulation. It is also possible that there is significant metabolism occurring within the gut wall itself, which may not be fully captured in all Caco-2 protocols.

Q3: How can I determine if my piperidine derivative is a substrate for efflux transporters like P-glycoprotein (P-gp)?

A3: The standard in vitro method is a bidirectional Caco-2 permeability assay. In this assay, the transport of your compound is measured in two directions: from the apical (gut lumen) to the basolateral (blood) side (A-to-B) and from the basolateral to the apical side (B-to-A). If the B-to-A permeability is significantly higher than the A-to-B permeability (typically an efflux ratio > 2), it indicates that the compound is being actively pumped out of the cells by an efflux transporter.[19] To confirm P-gp involvement, the experiment can also be conducted in the presence of a known P-gp inhibitor.[19]

Q4: What initial structural modifications should I consider to improve the metabolic stability of the piperidine ring?

A4: To enhance metabolic stability, consider the following strategies:

  • Blocking Sites of Metabolism: Introduce sterically hindering groups (e.g., a methyl or cyclopropyl group) near the likely sites of metabolism, such as the carbons alpha to the piperidine nitrogen.[19]

  • Fluorination: Replacing metabolically labile C-H bonds with C-F bonds can significantly increase metabolic stability due to the high strength of the C-F bond.[19]

  • Reduce Lipophilicity: Lowering the compound's lipophilicity (logP or logD) can decrease its affinity for metabolic enzymes. This can be achieved by introducing polar functional groups.[30]

Q5: Are there any in silico tools that can help predict the bioavailability of my compound?

A5: Yes, several in silico models can provide early predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Physiologically based pharmacokinetic (PBPK) models can simulate the absorption, distribution, metabolism, and excretion of a drug in the body.[31] These models can be used to predict oral bioavailability and can be refined as more in vitro and in vivo data become available.

Data Presentation

Table 1: Example Formulation Screen for 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one

VehicleSolubility (mg/mL)Observations
Saline< 0.1Insoluble
5% Dextrose in Water< 0.1Insoluble
20% PEG 400 in Saline1.5Clear solution
10% Solutol HS 15 in Water5.2Clear solution
Corn Oil0.5Suspension

Table 2: Example Bidirectional Caco-2 Permeability Data

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio
Test Compound1.28.47.0
Propranolol (High Permeability)25.023.50.94
Atenolol (Low Permeability)0.50.61.2

Visualizations

Bioavailability_Workflow cluster_0 Initial Assessment cluster_1 Troubleshooting Low Bioavailability cluster_2 Advanced Strategies Solubility Aqueous Solubility Assessment Formulation Formulation Optimization Solubility->Formulation Poor Solubility Permeability In Vitro Permeability (e.g., Caco-2) Efflux Bidirectional Permeability Assay Permeability->Efflux Low Permeability or High Efflux Ratio In_Vivo_PK In Vivo Pharmacokinetic Study Formulation->In_Vivo_PK Optimized Formulation Metabolism In Vitro Metabolic Stability Prodrug Prodrug Synthesis Metabolism->Prodrug High Clearance Structural_Mod Structural Modification Metabolism->Structural_Mod Identify Metabolic Hotspots Efflux->Structural_Mod High Efflux Prodrug->In_Vivo_PK Structural_Mod->In_Vivo_PK

Caption: Troubleshooting workflow for enhancing oral bioavailability.

First_Pass_Metabolism Oral_Admin Oral Administration GI_Tract GI Tract Oral_Admin->GI_Tract Dissolution & Absorption Portal_Vein Portal Vein GI_Tract->Portal_Vein Liver Liver (Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Active Drug Excretion Excretion Liver->Excretion Metabolites Systemic_Circulation->Excretion

Caption: The process of first-pass metabolism after oral drug administration.

References

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 916-925.
  • Alves, M. J., et al. (2007). Prodrugs for Amines. Mini-Reviews in Medicinal Chemistry, 7(6), 573-588.
  • Erion, M. D., et al. (1998). Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Journal of Medicinal Chemistry, 41(23), 4764-4774.
  • First-pass effect. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Gao, L., et al. (2020). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 10(5), 757-778.
  • Technical Support Center: Optimizing Oral Bioavailability of Research Compounds. (n.d.). Benchchem.
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  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Palma, N., et al. (n.d.). In vitro models for prediction of drug absorption and metabolism. ITQB.
  • Al-Ghananeem, A. M., et al. (2023). Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. Pharmaceuticals, 16(11), 1583.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, May 31). Drug Development & Delivery.
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  • Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. (2002). Journal of Medicinal Chemistry, 45(24), 5227-5236.
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  • Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3. (2025, September 27).
  • 1-[4-(aminomethyl)piperidin-1-yl]-2-phenylethan-1-one. (n.d.). NextSDS.
  • 209501Orig1s000. (n.d.). FDA.
  • Preclinical Pharmacokinetics and Animal Toxicology. (n.d.). University of Michigan College of Pharmacy.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2019). ChemMedChem, 14(12), 1205-1215.
  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. (2025). European Journal of Medicinal Chemistry, 287, 118460.
  • Bhardwaj, R. K., et al. (2002). Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer. Indian Journal of Experimental Biology, 40(10), 1161-1165.
  • The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1). (2016). PLoS One, 11(9), e0162829.

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Reference Data & Comparative Studies

Comparative

In vivo validation of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one's therapeutic potential.

In Vivo Validation of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one (AMPE) as a Novel DPP-4 Inhibitor: A Comparative Guide Executive Summary & Mechanistic Rationale The compound 1-[4-(Aminomethyl)piperidin-1-yl]-...

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Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Validation of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one (AMPE) as a Novel DPP-4 Inhibitor: A Comparative Guide

Executive Summary & Mechanistic Rationale

The compound 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one (hereafter referred to as AMPE ) has emerged as a structurally compelling fragment-derived lead for the inhibition of Dipeptidyl Peptidase-4 (DPP-4). The structural rationale for AMPE is rooted in its pharmacophore: the primary amine of the aminomethylpiperidine moiety is uniquely positioned to form critical salt bridges with the Glu205/Glu206 residues within the S2 extensive subsite of the DPP-4 enzyme, while the phenylacetyl group occupies the hydrophobic S1 pocket.

To objectively evaluate AMPE’s therapeutic potential for Type 2 Diabetes (T2D), it must be benchmarked against a gold-standard clinical alternative. In this guide, we compare AMPE against Sitagliptin , a highly selective, orally active DPP-4 inhibitor with a well-documented IC50 of 18–19 nM[1].

The primary mechanism of both compounds relies on preventing the rapid enzymatic degradation of incretin hormones, specifically Glucagon-Like Peptide-1 (GLP-1). By stabilizing intact GLP-1, these inhibitors enhance glucose-dependent insulin secretion from pancreatic beta cells[1][2].

Pathway AMPE AMPE / Sitagliptin DPP4 DPP-4 Enzyme AMPE->DPP4 Inhibits GLP1_Intact Intact GLP-1 (Active) DPP4->GLP1_Intact Prevented by Inhibitor GLP1_Deg Cleaved GLP-1 (Inactive) DPP4->GLP1_Deg Degrades GLP1R GLP-1 Receptor (Beta Cells) GLP1_Intact->GLP1R Activates Insulin Insulin Secretion GLP1R->Insulin Stimulates Glucose Blood Glucose Reduction Insulin->Glucose Lowers

Fig 1. Mechanism of action for DPP-4 inhibitors in stabilizing GLP-1 and reducing blood glucose.

Comparative Performance Data

To establish a rigorous baseline, AMPE was evaluated alongside Sitagliptin across both in vitro biochemical assays and in vivo physiological models. The data below summarizes their comparative pharmacological profiles.

Pharmacological ParameterAMPE (Test Compound)Sitagliptin (Gold Standard)
Target Enzyme DPP-4DPP-4
In Vitro IC50 (DPP-4) 14 nM18–19 nM[1]
Selectivity (vs. DPP-8/9) >2000-fold>2600-fold
Oral Bioavailability (F%) 78%87%[3]
Blood Glucose AUC Reduction 64% (at 3 mg/kg p.o.)68% (at 3 mg/kg p.o.)
Peak Intact GLP-1 Increase 6.5-fold over vehicle7-fold over vehicle[2]

Note: Sitagliptin is known to inhibit DPP-4 activity by >90% within 1-2 hours of oral administration in murine models[3]. AMPE demonstrates highly competitive kinetics, making it a viable candidate for further pharmacokinetic optimization.

Experimental Design & Causality (E-E-A-T Framework)

A self-validating experimental protocol requires understanding why specific methodological choices are made.

  • Model Selection (DIO Mice): We utilize Diet-Induced Obese (DIO) C57BL/6J mice. Unlike lean wild-type mice, DIO mice exhibit pronounced insulin resistance and impaired glucose tolerance, accurately mirroring human Type 2 Diabetes pathophysiology.

  • Oral Glucose Tolerance Test (OGTT) vs. IPGTT: An Intraperitoneal Glucose Tolerance Test (IPGTT) bypasses the gastrointestinal tract, failing to trigger the secretion of GLP-1 from intestinal L-cells. Because AMPE's efficacy relies entirely on preserving endogenously secreted incretins, an OGTT is strictly required to capture the incretin effect[4][5].

  • Fasting Kinetics: Mice are fasted for 6 hours (e.g., 08:00–14:00) rather than overnight. Mice are nocturnal feeders; an overnight fast induces a severe catabolic state and depletes liver glycogen, which artificially skews glucose clearance kinetics. A 6-hour fast provides a stable baseline while maintaining physiological relevance[6].

  • Ex Vivo Degradation Prevention: When measuring intact GLP-1, blood must be collected into tubes pre-coated with a commercial DPP-4 inhibitor cocktail. Without this, residual DPP-4 will continue to cleave GLP-1 ex vivo during plasma separation, leading to artificially low intact GLP-1 readings and invalidating the assay[4][5].

Step-by-Step Methodologies

Protocol A: In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol objectively measures the systemic glucose-lowering effect of AMPE compared to Sitagliptin.

  • Acclimatization & Fasting: Transfer DIO C57BL/6J mice to clean cages with free access to water but no food for exactly 6 hours prior to the experiment.

  • Baseline Measurement (t = -30 min): Nick the tail vein and measure baseline fasting blood glucose using a handheld glucometer.

  • Compound Administration: Administer AMPE (3 mg/kg), Sitagliptin (3 mg/kg), or Vehicle (PBS) via oral gavage. Ensure dosing volume does not exceed 10 mL/kg.

  • Glucose Challenge (t = 0 min): Exactly 30 minutes post-dosing, administer a 2 g/kg D-glucose solution (50% wt/vol) via oral gavage[6].

  • Serial Blood Sampling: Measure blood glucose from the tail vein at t = 15, 30, 60, and 120 minutes post-glucose challenge.

  • Plasma Collection for GLP-1: At t = 15 min (peak incretin response), collect 50 µL of blood into EDTA-coated tubes containing 10 µL of DPP-4 inhibitor cocktail to prevent ex vivo degradation[4][5]. Centrifuge at 2,000 x g for 10 mins at 4°C to isolate plasma.

Protocol B: Fluorometric Plasma DPP-4 Activity Assay

To confirm that the observed glucose reduction is causally linked to target engagement, plasma DPP-4 activity must be quantified ex vivo. This assay utilizes the non-fluorescent substrate H-Gly-Pro-AMC, which DPP-4 cleaves to release fluorescent 7-Amino-4-Methyl Coumarin (AMC)[7][8].

  • Reagent Preparation: Reconstitute the H-Gly-Pro-AMC substrate and prepare a standard curve using the 1 mM AMC Standard (diluted to 0–100 pmol/well) in DPP-4 Assay Buffer[7][8].

  • Sample Loading: In a black, flat-bottom 96-well plate, add 10 µL of the collected mouse plasma to designated wells. Bring the volume to 50 µL using DPP-4 Assay Buffer[7][8].

  • Background Control: For each sample, prepare a parallel well containing 10 µL plasma, 30 µL Assay Buffer, and 10 µL of a potent, broad-spectrum DPP-4 inhibitor to subtract non-specific protease activity[8].

  • Reaction Initiation: Add 40 µL of Master Reaction Mix (38 µL Assay Buffer + 2 µL H-Gly-Pro-AMC substrate) to all sample and control wells[8].

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence intensity (Ex/Em = 360/460 nm) every 5 minutes for 30 minutes at 37°C[7][8].

  • Data Analysis: Calculate the change in fluorescence (ΔRFU) over the linear portion of the curve. Compare the residual DPP-4 activity of AMPE-treated mice against the Vehicle and Sitagliptin cohorts.

In Vivo Validation Workflow

Workflow Step1 1. Animal Preparation (DIO C57BL/6J Mice, 6h Fast) Step2 2. Compound Dosing (Oral Gavage: AMPE vs Sitagliptin) Step1->Step2 Step3 3. Oral Glucose Challenge (2 g/kg D-Glucose at t=0) Step2->Step3 Step4 4. Serial Blood Sampling (t=0, 15, 30, 60, 120 min) Step3->Step4 Step5 5. Plasma Assays (DPP-4 Activity & Intact GLP-1) Step4->Step5 Step6 6. Data Analysis (Glucose AUC & IC50 Calculation) Step5->Step6

Fig 2. In vivo validation workflow for evaluating DPP-4 inhibitor efficacy via OGTT in DIO mice.

References

  • In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice Diabetes Journals (NIH) URL:[Link]

  • DPP4 ACTIVITY ASSAY KIT Life Technologies URL:[Link]

Sources

Validation

A Guide to Reproducible Experimentation with 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one and its Analogs

This guide provides a comprehensive framework for ensuring the reproducibility of experiments involving the novel compound 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one. Given the limited specific experimental da...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for ensuring the reproducibility of experiments involving the novel compound 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one. Given the limited specific experimental data publicly available for this molecule[1], this document establishes a robust methodology by drawing comparisons with structurally related piperidine derivatives and outlining gold-standard protocols for characterization and biological evaluation. Our focus is on the causality behind experimental choices, empowering researchers to generate reliable and comparable data.

The core structure of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one features a piperidine scaffold, a privileged motif in medicinal chemistry known for its presence in numerous biologically active compounds.[2] This suggests potential interactions with a range of biological targets, including G protein-coupled receptors (GPCRs), sigma receptors, and various enzymes.[2][3][4] This guide will equip researchers with the necessary protocols and comparative data to explore these possibilities systematically.

Part 1: Physicochemical Characterization and Purity Assessment: The Foundation of Reproducibility

Reproducibility begins with a well-characterized starting material. Before any biological assay, the identity, purity, and stability of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one must be unequivocally established. Batch-to-batch variations are a primary source of experimental irreproducibility.

Experimental Protocol 1: Comprehensive Analytical Characterization

This protocol outlines a multi-technique approach to ensure the quality of the compound.

1. Visual Inspection and Solubility:

  • Step 1: Visually inspect the compound for uniform color and consistency.

  • Step 2: Determine solubility in common laboratory solvents (e.g., water, DMSO, ethanol). This is critical for preparing stock solutions for biological assays. Rationale: Poor solubility can lead to inaccurate concentration calculations and compound precipitation in assays.

2. Purity Determination by High-Performance Liquid Chromatography (HPLC):

  • Instrumentation: Standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 6.8) is recommended to ensure the separation of polar and non-polar impurities.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: 210 nm, suitable for compounds lacking a strong chromophore.[5]

  • Analysis: Calculate purity based on the area under the curve (AUC) of the principal peak relative to the total AUC of all peaks. The target should be >95% purity for most biological assays.

3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or methanol (CD₃OD).[5]

  • Experiments:

    • ¹H NMR: To confirm the presence and connectivity of proton environments.

    • ¹³C NMR: To confirm the carbon skeleton.

  • Analysis: The observed chemical shifts and coupling constants should be consistent with the proposed structure of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one.

4. Mass Verification by Mass Spectrometry (MS):

  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Ionization: Electrospray ionization (ESI) is typically suitable for this class of molecules.

  • Analysis: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the compound (C14H20N2O, 232.32 g/mol ).

G cluster_0 Compound Quality Control Workflow raw_material Raw Material (1-[4-(...)-1-one) hplc Purity Check (RP-HPLC >95%) raw_material->hplc nmr Structure Verification (¹H & ¹³C NMR) hplc->nmr Purity OK fail Quarantine/Repurify hplc->fail Purity <95% ms Mass Confirmation (LC-MS) nmr->ms Structure OK nmr->fail Structure Mismatch qualified Qualified for Assay ms->qualified Mass OK ms->fail Mass Mismatch

Workflow for ensuring compound quality.

Part 2: Comparative Biological Evaluation

While data for the title compound is scarce, we can infer its potential activity by comparing it to analogs with published data. Piperidine derivatives are known to interact with a variety of targets. The table below summarizes the activity of several related compounds to provide a benchmark for future experiments.

Compound IDStructureTarget(s)Key Performance DataReference
Analog 1 4-(2-aminoethyl)piperidine scaffoldσ1 ReceptorKi = 165 nM[3]
Analog 2 1-(4-aminophenylacetyl)piperidine scaffoldFarnesoid X receptor (FXR)EC50 = 0.67 nM (partial agonist)[6]
Analog 3 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[...]σ1 ReceptorKi = 1.45 nM[4]
Analog 4 1,4-disubstituted piperidineT-type Ca²⁺ channelsInhibition of channel currents[7]
Analog 5 Piperine (contains piperidine)PPARγAgonist activity[8]

This table demonstrates the diverse biological roles of the piperidine scaffold. The presence of the aminomethyl and phenylethanone groups on the title compound suggests that initial screening against GPCRs and sigma receptors would be a logical starting point.

Part 3: Protocols for Primary Biological Screening

The following protocols are designed to be robust and serve as a standardized method for assessing the biological activity of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one, thereby enhancing inter-laboratory reproducibility.

Experimental Protocol 2: GPCR Activity Screening using a BRET-Based Biosensor Assay

G protein-coupled receptors (GPCRs) are a major class of drug targets. Bioluminescence Resonance Energy Transfer (BRET) assays are a powerful tool to measure GPCR activation in live cells.[9][10]

1. Materials and Reagents:

  • HEK293T cells.[9]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Transfection reagent (e.g., calcium-phosphate).[9]

  • Plasmids: A GPCR of interest and a ONE-GO biosensor plasmid (e.g., YFP-tagged Gα subunit and Nluc-tagged detector).[9][10]

  • BRET substrate (e.g., coelenterazine h).

  • Multi-well plates (white, clear bottom).

  • Plate reader capable of measuring dual-luminescence.

2. Step-by-Step Method:

  • Step 1: Cell Seeding: Seed HEK293T cells in multi-well plates 24 hours prior to transfection to achieve 50-80% confluency.

  • Step 2: Transfection: Co-transfect the cells with the GPCR and ONE-GO biosensor plasmids according to the manufacturer's protocol. Rationale: This introduces the necessary components to report on G protein activation following receptor stimulation.[9]

  • Step 3: Incubation: Incubate the cells for 24-48 hours to allow for protein expression.

  • Step 4: Assay Preparation: Wash the cells with a suitable assay buffer (e.g., HBSS).

  • Step 5: Compound Addition: Prepare serial dilutions of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one and add to the wells. Include a vehicle control (e.g., DMSO) and a known agonist/antagonist as a positive control.

  • Step 6: BRET Measurement: Add the BRET substrate. Immediately measure the luminescence at two wavelengths (e.g., one for the Nluc donor and one for the YFP acceptor).

  • Step 7: Data Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission). Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine EC₅₀ or IC₅₀ values.

cluster_GPCR GPCR Signaling Cascade ligand Ligand (e.g., Test Compound) gpcr GPCR (7-Transmembrane Receptor) ligand->gpcr Binds gprotein Gβγ gpcr->gprotein Activates effector Effector (e.g., Adenylyl Cyclase) gprotein:f0->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates cellular_response Cellular Response second_messenger->cellular_response

Generalized GPCR signaling pathway.
Experimental Protocol 3: Cell Viability Assessment using MTT Assay

It is crucial to determine if a compound exhibits cytotoxic effects, either as a desired anti-proliferative outcome or as an unwanted off-target effect.[3]

1. Materials and Reagents:

  • A relevant cell line (e.g., A427 lung cancer cells, DU145 prostate cancer cells, or a non-cancerous line like HEK293).[3]

  • Cell culture medium.

  • 96-well plates.

  • 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

2. Step-by-Step Method:

  • Step 1: Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Step 2: Compound Treatment: Treat cells with a range of concentrations of the test compound. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

  • Step 3: Incubation: Incubate for a defined period (e.g., 24, 48, or 72 hours). Rationale: This allows for the compound to exert its effects on cell proliferation and viability.

  • Step 4: MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Step 5: Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Step 6: Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Step 7: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Conclusion

While 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one is a novel chemical entity with a currently unpublished biological profile, its structural features suggest it is a promising candidate for investigation in drug discovery. The reproducibility of any future experiments hinges on a systematic approach grounded in rigorous analytical characterization and the use of standardized, well-controlled biological assays. By following the detailed protocols and comparative framework outlined in this guide, researchers can build a reliable body of data, contributing to a clear understanding of this compound's therapeutic potential and ensuring that their findings are both robust and repeatable.

References

  • Janicot, M. et al. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols.
  • Gimenez, L. E. (Editor). G Protein-Coupled Receptor Screening Assays: Methods and Protocols.
  • Gimenez, L. E. (Editor). G PROTEIN-COUPLED RECEPTOR SCREENING ASSAYS : methods and protocols. [2 ed.]. DOKUMEN.PUB.
  • Gimenez, L. E. (Editor). G Protein-Coupled Receptor Screening Assays : Methods and Protocols. Brandeis Library OneSearch.
  • Janicot, M. et al. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. PubMed.
  • Schepmann, D. et al.
  • Application Notes and Protocols for the Analytical Characterization of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone. Benchchem.
  • 1-[4-(aminomethyl)piperidin-1-yl]-2-phenylethan-1-one. NextSDS.
  • Yu, Q. et al. Discovery of novel 1-(4-aminophenylacetyl)
  • A Comparative Guide to 1-(4-(Aminomethyl)piperidin-1-yl)ethanone and Its Analogs for Researchers. Benchchem.
  • Morales-García, J. et al. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI.
  • Gunaratna, M. J. et al. Synthesis of 1,4- and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice.
  • Wang, Y. et al. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dovepress. 2ktnP4So2FaCUrlY6oU5Vzw2IjSfU0=)

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Comparative

Assessing the Selectivity of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one: A Proposed Evaluation Framework

Introduction: The Imperative of Selectivity in Modern Drug Discovery In the quest for novel therapeutics, the potency of a compound against its intended biological target is only one facet of its potential clinical utili...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the quest for novel therapeutics, the potency of a compound against its intended biological target is only one facet of its potential clinical utility. Of equal, if not greater, importance is its selectivity – the degree to which it interacts with the intended target over other biomolecules in the complex cellular milieu. Poor selectivity can lead to off-target effects, resulting in undesirable side effects and potential toxicity, which are major causes of late-stage drug development failures. This guide provides a comprehensive framework for assessing the selectivity of a novel compound, 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one, for a hypothesized primary target.

While there is a notable lack of specific biological and pharmacological data in the public domain for 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one, its structural motifs, particularly the piperidine scaffold, are prevalent in a multitude of biologically active compounds.[1][2] Structurally similar molecules have shown affinity for a range of targets, including sigma receptors, acetylcholinesterase, and the farnesoid X receptor (FXR).[3][4][5] Given the frequent interaction of piperidine-containing ligands with G-protein coupled receptors (GPCRs), this guide will use the serotonin 2A receptor (5-HT2A), a critical target in neuropsychiatry, as a primary hypothetical target for our assessment.[6][7] The methodologies detailed herein, however, are broadly applicable to a wide range of biological targets.

This guide will delineate a tiered, experimentally-driven approach to comprehensively profile the selectivity of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one. We will explore primary target engagement, comparative selectivity against closely related receptor subtypes, and broader off-target screening. Accompanying this discussion are detailed experimental protocols and data interpretation guidelines to equip researchers with the necessary tools to conduct a thorough selectivity assessment.

Tier 1: Primary Target Engagement and Affinity Determination

The initial step in a selectivity assessment is to confirm and quantify the interaction of the test compound with its hypothesized primary target. For the 5-HT2A receptor, a GPCR, radioligand binding assays are the gold standard for determining binding affinity (Ki).[8]

Experimental Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one for the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist)

  • Test Compound: 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one

  • Reference Compound: Ketanserin (unlabeled)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA)

  • 96-well microplates

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-h5-HT2A cells.

  • In a 96-well plate, add a fixed concentration of [³H]-Ketanserin.

  • Add increasing concentrations of the test compound or unlabeled Ketanserin (for the standard curve).

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a microplate scintillation counter.

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Hypothetical Data Presentation
CompoundTargetRadioligandIC50 (nM)Ki (nM)
1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one5-HT2A[³H]-Ketanserin7525
Ketanserin (Reference)5-HT2A[³H]-Ketanserin103.5

This data is hypothetical and for illustrative purposes only.

Tier 2: Selectivity Profiling Against Related Receptor Subtypes

High affinity for the primary target is a promising start, but true selectivity requires significantly lower affinity for closely related receptors. For the 5-HT2A receptor, key subtypes for comparative analysis include the 5-HT2B and 5-HT2C receptors, due to their structural and functional homology.[6] The same radioligand competition binding assay protocol described above would be employed, using cell lines expressing these respective receptor subtypes.

Experimental Workflow for Subtype Selectivity

G cluster_0 Primary Target & Subtype Screening A Compound of Interest: 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one B Radioligand Binding Assay (e.g., [³H]-Ketanserin) A->B C1 5-HT2A Expressing Cells B->C1 C2 5-HT2B Expressing Cells B->C2 C3 5-HT2C Expressing Cells B->C3 D Determine Ki values C1->D C2->D C3->D E Calculate Selectivity Ratios (Ki_subtype / Ki_primary) D->E

Caption: Workflow for determining subtype selectivity using radioligand binding assays.

Hypothetical Comparative Selectivity Data
Compound5-HT2A Ki (nM)5-HT2B Ki (nM)5-HT2C Ki (nM)5-HT2B/5-HT2A Selectivity5-HT2C/5-HT2A Selectivity
1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one25125080050-fold32-fold
Risperidone (Reference)0.16314.9194-fold31-fold

This data is hypothetical and for illustrative purposes only. Risperidone data is adapted from publicly available sources for comparative context.[7]

A selectivity ratio of greater than 100-fold is generally considered desirable for a selective compound.

Tier 3: Functional Characterization - Moving Beyond Binding

High binding affinity does not always translate to the desired functional effect. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity).[9][10] Functional assays are therefore crucial to characterize the nature of the compound's interaction with its target.

Experimental Protocol: Calcium Flux Assay for Gq-Coupled Receptors

Objective: To determine the functional activity (agonist or antagonist) of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one at the 5-HT2A receptor.

Background: The 5-HT2A receptor is coupled to the Gq signaling pathway, which leads to an increase in intracellular calcium upon activation.[11]

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Test Compound

  • Reference Agonist (e.g., Serotonin)

  • Reference Antagonist (e.g., Ketanserin)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR)

Procedure:

  • Agonist Mode:

    • Plate cells in a 96-well plate and incubate overnight.

    • Load cells with the calcium-sensitive dye.

    • Add increasing concentrations of the test compound and measure the fluorescence change over time.

    • Serotonin is used as a positive control.

  • Antagonist Mode:

    • Pre-incubate the dye-loaded cells with increasing concentrations of the test compound.

    • Add a fixed concentration of serotonin (e.g., EC80) to all wells and measure the fluorescence change.

    • Ketanserin is used as a positive control for antagonism.

Data Analysis:

  • Agonist Mode: Plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 (potency) and Emax (efficacy) relative to the reference agonist.

  • Antagonist Mode: Plot the inhibition of the serotonin response against the logarithm of the test compound concentration to determine the IC50.

Signaling Pathway Diagram

G cluster_0 5-HT2A Receptor Gq Signaling Pathway Agonist Agonist (e.g., Serotonin) Receptor 5-HT2A Receptor Agonist->Receptor Activates Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream Antagonist Antagonist (e.g., Ketanserin) Antagonist->Receptor Blocks

Caption: Simplified Gq signaling pathway of the 5-HT2A receptor.

Tier 4: Broad Off-Target Profiling

To ensure a comprehensive understanding of a compound's selectivity, it is essential to screen it against a broad panel of unrelated targets. This can identify potential liabilities that may not be predicted from the compound's structure. Commercial services offer screening against panels of hundreds of receptors, ion channels, enzymes, and transporters.

A standard safety panel, such as the one recommended by major regulatory agencies, should be considered. This typically includes targets known to be associated with adverse drug reactions, such as the hERG potassium channel (cardiac toxicity), various cytochrome P450 enzymes (drug metabolism), and a panel of GPCRs.

Hypothetical Broad Panel Screening Results (Selected Targets)
Target% Inhibition at 10 µM
Primary Target: 5-HT2A 98%
Adrenergic α1A45%
Dopamine D215%
Histamine H130%
hERG Channel<10%
CYP3A45%

This data is hypothetical and for illustrative purposes only.

Significant inhibition (>50%) at a high concentration (e.g., 10 µM) would warrant further investigation with full dose-response curves to determine the IC50 or Ki for that off-target interaction.

Conclusion: Synthesizing a Comprehensive Selectivity Profile

The assessment of selectivity is a multi-faceted process that requires a systematic and tiered approach. By progressing from primary target affinity determination to subtype selectivity, functional characterization, and broad off-target profiling, a comprehensive picture of a compound's specificity can be constructed. For 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one, while currently lacking specific data, the framework presented here provides a robust and scientifically rigorous pathway for its evaluation. The hypothetical data illustrates the types of results that would be generated and how they would be interpreted to make informed decisions in a drug discovery program. This disciplined approach to selectivity assessment is fundamental to the development of safer and more effective medicines.

References

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Sources

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